Product packaging for Carboxysilane(Cat. No.:CAS No. 6248-15-3)

Carboxysilane

Cat. No.: B3054921
CAS No.: 6248-15-3
M. Wt: 73.102 g/mol
InChI Key: YENOLDYITNSPMQ-UHFFFAOYSA-N
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Description

Evolution of Organosilicon Chemistry with Carboxylic Acid Functionality

The field of organosilicon chemistry has a rich history, beginning with the pioneering work of chemists like Charles Friedel and James Crafts in the mid-19th century, who synthesized the first organochlorosilanes wikipedia.org. Frederic S. Kipping further expanded this domain in the early 20th century, coining the term "silicone" and laying the groundwork for the study of silicon-containing polymers and compounds wikipedia.org.

The integration of carboxylic acid functionalities into organosilicon structures marked a significant advancement, enabling new avenues for chemical modification and material design. Early research demonstrated the synthesis of oligosilanes capable of supporting various side-chain groups, including carboxylic acid groups, which conferred water solubility and self-aggregation properties nih.gov. More recent developments include the direct synthesis of stable, functionalized silanes that combine carboxylic acid and alkoxy groups through methods like hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes, often achieving excellent yields rsc.org. The synthesis of carboxysilanes and -germanes via carbonation of organosilyl-lithium reagents also highlights the evolving synthetic strategies acs.org. Furthermore, the development of protected carboxysilane derivatives, such as those employing photolabile ester groups, has enabled controlled surface modification, for instance, on silica (B1680970) gel oup.com.

Significance of this compound in Advanced Materials Science

Carboxysilanes, as a specific class of organosilane coupling agents, play a crucial role in enhancing the performance and durability of composite materials. Their significance stems from their ability to act as molecular bridges between dissimilar materials, typically inorganic fillers or reinforcements and organic polymer matrices ecopowerchem.comspecialchem.comsci-hub.stmdpi.com. This interfacial compatibility is paramount for achieving superior mechanical, thermal, and chemical properties in the final composite ecopowerchem.comspecialchem.comcapatue.com.

The carboxylic acid group on the silane (B1218182) molecule can interact with inorganic surfaces through covalent or strong polar bonds, while the silane's organic moiety (e.g., alkoxy groups that hydrolyze to silanols) can react or entangle with the polymer matrix sci-hub.stmdpi.com. This dual functionality leads to:

Improved Adhesion: Enhanced bonding at the interface between fillers (like glass fibers, silica, or clays) and polymer matrices ecopowerchem.comspecialchem.comsci-hub.stmdpi.comcapatue.com.

Enhanced Mechanical Properties: Increased tensile strength, flexural strength, and fracture toughness of composites ecopowerchem.comspecialchem.comcapatue.com.

Increased Durability: Improved resistance to moisture, heat, and environmental degradation, particularly at the interface ecopowerchem.comcapatue.com.

Better Dispersion: Facilitation of uniform dispersion of fillers within the polymer matrix, preventing agglomeration mdpi.com.

Beyond traditional composites, carboxysilanes are integral to advanced applications such as surface modification of nanoparticles. For instance, this compound-coated iron oxide nanoparticles are utilized as bimodal probes for advanced imaging techniques researchgate.netresearchgate.netrsc.orgcnr.it. The carboxylic acid groups on the shell provide sites for conjugating biomolecules or fluorophores, enhancing their utility in biomedical applications researchgate.netresearchgate.netrsc.org.

Current Research Paradigms and Challenges in this compound Chemistry

The research landscape for carboxysilanes is dynamic, influenced by broader trends in materials science and organic chemistry, including the integration of automation, artificial intelligence (AI), and interdisciplinary approaches paperpal.comarxiv.orgcase.eduwikipedia.orgsciencelink.net. Current research paradigms often focus on developing more efficient and selective synthetic routes, exploring novel applications, and understanding fundamental mechanisms.

Key Research Paradigms:

Sustainable Synthesis: Developing greener synthetic methods with reduced waste and energy consumption.

Advanced Functionalization: Creating carboxysilanes with tailored functionalities for specific applications, such as stimuli-responsive materials or targeted drug delivery systems.

Computational Chemistry: Utilizing theoretical modeling and AI to predict properties, design new molecules, and optimize reaction pathways arxiv.orgmpie.de.

Nanotechnology Integration: Engineering this compound-modified nanomaterials for enhanced performance in electronics, catalysis, and biomedicine researchgate.netresearchgate.netrsc.orgresearchgate.net.

Challenges:

Synthetic Complexity: The inherent reactivity of carboxylic acid groups can complicate direct synthesis with reactive silane precursors, often necessitating protection/deprotection strategies oup.com. Achieving high yields and purity for complex this compound structures remains an ongoing challenge.

Interface Control: Precisely controlling the chemical interactions at the interface between the this compound, the substrate, and the matrix is critical but complex, requiring careful optimization of silane structure and processing conditions capatue.com.

Scalability and Cost-Effectiveness: Translating laboratory-scale syntheses and applications to industrial production while maintaining cost-effectiveness is a persistent hurdle for many advanced materials.

Understanding Long-Term Stability: While silane coupling agents significantly improve initial properties, understanding and ensuring the long-term stability of the interfacial bonds under various environmental stresses is an area of continuous research.

Scope and Focus of this compound Academic Investigations

Academic investigations into carboxysilanes span a broad spectrum, driven by their versatility in modifying surfaces and enhancing material properties. The primary areas of focus include:

Synthesis and Characterization: Developing novel synthetic methodologies for carboxysilanes and thoroughly characterizing their chemical structures, thermal stability, and reactivity. Studies often involve spectroscopic techniques (NMR, IR, Mass Spectrometry) and elemental analysis rsc.orgacs.org.

Surface Modification: Utilizing carboxysilanes to impart specific properties to inorganic surfaces. This includes functionalizing silica gel for chromatography oup.com, modifying titanium oxynitrides for biomedical applications researchgate.net, and coating magnetic nanoparticles for imaging and drug delivery researchgate.netresearchgate.netrsc.orgcnr.it.

Polymer Composites: Investigating the efficacy of carboxysilanes as coupling agents to improve the mechanical strength, thermal stability, and moisture resistance of polymer composites reinforced with various inorganic fillers and fibers ecopowerchem.comspecialchem.comsci-hub.stmdpi.comcapatue.com.

Radiochemistry: Employing specific this compound derivatives as building blocks for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging, where precise functionalization is key acs.orgscholaris.camdpi.comsemanticscholar.org.

Catalysis: Exploring the use of this compound-modified materials as supports for catalysts or as components in catalytic systems, leveraging the functional groups for tailored interactions.

Data Tables

The effectiveness of silane coupling agents, including those with carboxylic acid functionalities, is often demonstrated through performance enhancements in composite materials. The following table illustrates the impact of different silane coupling agents on the flexural strength of unsaturated polyester (B1180765) (UP) fiber-reinforced plastic (FRP) composites, highlighting the importance of selecting appropriate functional groups.

Table 1: Effect of Silane Coupling Agents on Flexural Strength of UP FRP Composites

Silane ModelDry State Flexural Strength (MPa)Wet State Flexural Strength (MPa)Retention (%)
No silane2208338%
Ethyl silane15710768%
Vinyl silane24922088%
Methacryloxysilane31428591%

Note: Data adapted from source capatue.com. Methacryloxysilane and vinyl silane are examples of functionalized silanes that can be considered precursors or related compounds to carboxysilanes, demonstrating the principle of functional group impact.

While specific quantitative yield data for a wide range of carboxysilanes in a single comparative table is not broadly available across the reviewed sources, general statements about synthesis efficiency are noted:

Hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes can result in "excellent yields" rsc.org.

Carbonation of organosilyl-lithium reagents to form carboxysilanes and -germanes can be achieved in "high yield" acs.org.

Compound List

this compound

Oligosilanes

Polysilane

Silanes

Trialkoxysilanes

Allyltrimethoxysilane

Ethylsilane

Vinyl silane

Amino silane

Methacryloxysilane

Ethyltrichlorosilane

3-methacryloyloxytrimethoxysilane (SCA-R74M)

Silanols

Siloxides

Siloxanes

Silyl (B83357) ethers

Silyl chlorides

Silyl hydrides

Silylium ions

Silenes

Siloles

Pentacoordinated silicon

Silatranes

Iron oxide nanoparticles (USPIO)

Polysiloxane

Titanium oxynitrides (TiONts)

(3-aminopropyl) triethoxysilane (B36694) (APTES)

Structure

2D Structure

Chemical Structure Depiction
molecular formula CHO2Si B3054921 Carboxysilane CAS No. 6248-15-3

Properties

InChI

InChI=1S/CHO2Si/c2-1(3)4/h(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOLDYITNSPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CHO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00808205
Record name Silanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.102 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6248-15-3
Record name Silanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Carboxysilane Derivatives

Direct Synthesis Approaches to Carboxysilanes

Direct synthesis methods offer a straightforward route to obtaining carboxysilanes. Key among these are hydrosilylation reactions and thiol-ene click chemistry, which allow for the direct incorporation of carboxyl functionalities or their precursors onto a silane (B1218182) framework.

Hydrosilylation Reactions for Carboxyl Functionalization

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental method for creating carbon-silicon bonds and is widely used in the synthesis of organosilicon compounds. pageplace.de This reaction can be adapted to introduce carboxylic acid groups, often requiring the use of protecting groups or specific catalysts to ensure selectivity and efficiency.

To prevent unwanted side reactions with the acidic proton of a carboxyl group during hydrosilylation, the carboxyl functionality is often protected. Silyl (B83357) esters are one such protecting group. For instance, the "supersilyl" group has been demonstrated as a highly effective protecting group for carboxylic acids. nih.gov This protection strategy allows for subsequent reactions, such as stereoselective aldol (B89426) and Mannich reactions, to be performed on the protected carboxysilane. nih.gov The use of acetal (B89532) groups to protect carbonyl functionalities in alkenes has also been reported, enabling successful hydrosilylation with high yields. mdpi.com Without protection, functional groups like ketones and aldehydes are generally not tolerated in these reactions. mdpi.com

A direct synthesis of a this compound can be achieved through the hydrosilylation of an unsaturated carboxylic acid. For example, 5-(triethoxysilyl)pentanoic acid has been synthesized via the hydrosilylation of 4-pentenoic acid with triethoxysilane (B36694). researchgate.net This method provides a direct route to a bifunctional molecule containing both a reactive triethoxysilyl group for anchoring to surfaces and a terminal carboxylic acid group for further functionalization.

The choice of catalyst is crucial in hydrosilylation reactions, influencing reaction efficiency, regioselectivity, and functional group tolerance. While platinum-based catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are widely used and highly effective, their cost has driven research into catalysts based on more abundant metals like iron and cobalt. pageplace.demdpi.comchemrxiv.orgepfl.ch These base-metal catalysts have shown excellent reactivity and selectivity in alkene hydrosilylations. chemrxiv.org For instance, iron complexes with amine-iminopyridine ligands are highly selective for Markovnikov hydrosilylations, while analogous cobalt complexes favor anti-Markovnikov products. chemrxiv.org Manganese(I) complexes bearing triazole ligands have also been reported as effective catalysts for the hydrosilylation of carbonyl and carboxyl compounds. rsc.org The development of these alternative catalysts is expanding the scope and applicability of hydrosilylation for synthesizing complex functionalized silanes.

Thiol-Ene Click Chemistry for Carboxylic Acid Anchoring

Thiol-ene click chemistry has emerged as a powerful and efficient method for anchoring carboxylic acids onto silane precursors. This photochemical radical addition reaction is characterized by high conversion yields, mild reaction conditions, and insensitivity to oxygen. nih.govconicet.gov.ar

A prominent example of this methodology is the reaction between various thiocarboxylic acids and vinyltrimethoxysilane (B1682223) (VTMS). researchgate.net This photochemical reaction efficiently yields carboxylated silane precursors that can be readily used as surface modifiers. nih.gov The process involves the addition of a thiyl radical to the vinyl group of VTMS, forming a thioether bond and incorporating the carboxylic acid moiety onto the silane. researchgate.net This approach has been successfully used to immobilize the carboxylic groups of acetic, undecanoic, and succinic acids. nih.govunc.edu.ar The successful synthesis of these derivatized carboxysilanes, such as 2-((2-(trimethoxysilyl)ethyl)thio)succinic acid (TMSMSA), has been confirmed by techniques like ¹H-NMR spectroscopy. researchgate.netconicet.gov.ar

Table 1: Examples of Thiocarboxylic Acids Used in Thiol-Ene Reactions with Vinyltrimethoxysilane

Thiocarboxylic Acid Resulting this compound Application Reference
Mercaptoacetic acid Immobilization on SBA-15 silica (B1680970) nih.gov
Mercaptoundecanoic acid Immobilization on SBA-15 silica nih.gov
Mercaptosuccinic acid Immobilization on SBA-15 silica and SiO₂ nanoparticles nih.govresearchgate.netconicet.gov.ar
Investigation of Thioether Bond Formation in this compound Synthesis

The formation of a thioether bond is a significant strategy in the synthesis of derivatized carboxysilanes. This approach often involves the reaction of a thiol with an alkene, a process known as thiol-ene chemistry. The successful synthesis of these carboxysilanes is confirmed through spectroscopic methods, such as ¹H NMR. The disappearance of vinyl proton signals and the emergence of a signal corresponding to the methylene (B1212753) group protons bonded to the silicon atom are strong indicators of successful thioether bond formation. researchgate.net

Thiol-ene reactions can be initiated by various means, including the use of catalysts. For instance, the synthesis of amide thioether bridged compounds has been explored, highlighting the versatility of thioether linkages in constructing complex molecules. sioc-journal.cn In the context of surface modification, thiol groups can interact with gold surfaces through coordinate-anchoring of the sulfur atom, demonstrating another application of thioether chemistry. taylorfrancis.com

Hydrolysis and Condensation Strategies for Carboxyl Group Incorporation

The incorporation of carboxyl groups into silica materials is frequently achieved through hydrolysis and condensation of organofunctional trialkoxysilanes. d-nb.info In this co-condensation approach, a tetraalkoxysilane is partially replaced by an organofunctional trialkoxysilane, which contains the desired carboxyl group. d-nb.info This method, however, can be influenced by the different hydrolysis and condensation behaviors of the silanes, potentially leading to homocondensation instead of the desired heterocondensation. d-nb.info To mitigate this, prehydrolysis of the slower-reacting silane can be employed. d-nb.info

The hydrolysis of alkoxysilanes to form silanol (B1196071) groups is the initial step, which is catalyzed by both acids and bases. mpg.dekccsilicone.commdpi.com These silanols can then condense with other silanols or with hydroxyl groups on a substrate surface to form a stable siloxane network (Si-O-Si). mpg.dekccsilicone.commdpi.com The pH of the reaction medium plays a crucial role, with condensation being slowest at a pH of 4-5. kccsilicone.com

Carboxylic acid-derivatized silica materials can also be prepared through post-synthetic modification, which includes the hydrolysis of cyanides or esters to yield carboxylic acid groups. d-nb.info

Utilization of Cyclic Anhydrides and Anchored Amines for Carboxyl Group Formation

A common and effective method for introducing carboxyl groups onto a surface involves the reaction between a surface-anchored amine and a cyclic anhydride (B1165640), such as succinic anhydride. researchgate.net This reaction results in the formation of an amide bond and a free carboxylic acid group. libretexts.orglibretexts.org The process is a type of nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride. libretexts.org

This strategy is widely used for the functionalization of various substrates. The reaction is typically carried out under conditions that favor the ring-opening of the cyclic anhydride by the amine. google.com The resulting surface will have carboxyl groups available for further reactions or to impart specific properties to the material. This method has been compared with other derivatization strategies and has been shown to be a valid approach for immobilizing -COOH groups, although it can impact the dispersibility of colloidal silica suspensions. researchgate.net

The synthesis of cyclic anhydrides themselves can be achieved through various methods, including the C-H carbonylation of aliphatic acids. nih.gov

Exploration of Carbodiimide (B86325) Chemistry in this compound Synthesis

Carbodiimide chemistry is a powerful tool for forming amide bonds and is particularly useful in the synthesis and modification of carboxysilanes. researchgate.net Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), act as zero-length crosslinkers by activating carboxyl groups to react with primary amines. creative-proteomics.comthermofisher.com

The reaction mechanism involves the carbodiimide reacting with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comthermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of a stable amide bond and a urea (B33335) byproduct. thermofisher.comwikipedia.org The choice between water-soluble carbodiimides like EDC and water-insoluble ones like DCC depends on the reaction conditions and the solubility of the substrates. thermofisher.comtaylorandfrancis.com

This chemistry is not only used for peptide synthesis but also for immobilizing biomolecules on surfaces and preparing immunoconjugates. creative-proteomics.cominterchim.fr Additives like N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides to increase reaction efficiency and stability of the active intermediate. thermofisher.com

Novel Synthetic Routes and Precursors for Carboxysilanes

The demand for this compound-based materials in various scientific fields has driven the development of new synthetic methodologies and precursors. researchgate.net These innovative approaches aim to provide simpler and more efficient ways to create highly integrated chemical platforms. researchgate.net

Development of Innovative Organoalkoxide Precursors

Research has focused on creating novel organoalkoxide precursors that incorporate carboxylic acid functionalities. researchgate.net These precursors are essential for the synthesis of functionalized materials through sol-gel processes and other condensation-based methods. The ability to tailor the organic component of these precursors allows for precise control over the final properties of the material.

Strategies for Free Functionalized Carboxyl Derivatized Silanes

A significant area of research is the development of synthetic strategies for free functionalized carboxyl derivatized silanes. researchgate.net One convenient and straightforward method is the one-pot hydrosilylation reaction of unsaturated carboxylic acids with trialkoxysilanes. researchgate.net This reaction, often catalyzed by platinum compounds, provides excellent yields of organofunctional silanes that combine both carboxy- and alkoxy- groups in a single molecule. researchgate.net These derivatized silanes are stable and can be used in a variety of applications, including the formation of carboxy-modified polyorganosilsesquioxane aerogels through co-condensation. researchgate.net

Radiolabeling Methodologies for this compound Derivatives

The incorporation of short-lived positron-emitting radionuclides, such as carbon-11 (B1219553) (t½ = 20.4 min), into biologically active molecules is a cornerstone of positron emission tomography (PET) imaging. scholaris.ca this compound derivatives have emerged as valuable precursors in this field, facilitating novel strategies for the synthesis of ¹¹C-labeled compounds.

A significant advancement in ¹¹C-labeling technology involves the synthesis of [¹¹C]acetic acid from a this compound precursor. riken.jp Researchers have developed a rapid, palladium(0)-mediated cross-coupling reaction using [¹¹C]methyl iodide ([¹¹C]CH₃I), a widely available radiolabeling synthon, and carboxytriphenylsilane. researchgate.net This method provides a direct route to [2-¹¹C]acetic acid ([¹¹C]2), which can then be converted into highly reactive intermediates for further use. researchgate.net

The reaction of [¹¹C]CH₃I with carboxytriphenylsilane is conducted in the presence of a palladium catalyst system. researchgate.net The process is efficient, affording [¹¹C]acetic acid in a good yield and with satisfactory radioactivity within a short reaction time. researchgate.net

Optimized Reaction Conditions for [¹¹C]Acetic Acid Synthesis

Parameter Condition Source
Precursor Carboxytriphenylsilane researchgate.net
Reagent [¹¹C]Methyl Iodide ([¹¹C]CH₃I) researchgate.net
Catalyst System Pd₂(dba)₃ / P(o-tolyl)₃ (1:4) researchgate.net
Solvent Tetrahydrofuran (B95107)/H₂O (9:1) researchgate.net
Temperature 90 °C researchgate.net

| Reaction Time | 4 minutes | researchgate.net |

Following its synthesis, the [¹¹C]acetic acid can be readily transformed into active imidyl esters, such as [¹¹C]acetic acid phthalimidyl ester or succinimidyl ester. scholaris.casemanticscholar.orgnih.gov These activated esters are valuable reagents for subsequent ¹¹C-acetylation reactions, enabling the labeling of a wide range of small, medium, and large molecules. scholaris.casemanticscholar.orgnih.gov This two-step approach broadens the utility of the initial this compound-based synthesis, providing a versatile platform for producing diverse PET radiotracers. scholaris.ca

The mechanism of the palladium-mediated synthesis of [¹¹C]acetic acid from carboxytriphenylsilane and [¹¹C]methyl iodide is distinct from typical carbon-11 fixation methods that often utilize [¹¹C]carbon dioxide ([¹¹C]CO₂). researchgate.netmdpi.com The reaction is characterized as an ionicity-driven, reversed-polarity cross-coupling. researchgate.net

In conventional palladium-catalyzed cross-coupling reactions, an organometallic nucleophile reacts with an organic electrophile. However, in this specific synthesis, the polarity is effectively reversed. The key mechanistic feature is the coupling between the cationic carbon atom of the methyl group in [¹¹C]methyl iodide and the carboxyl group of carboxytriphenylsilane. researchgate.net

Proposed Mechanistic Steps of Reversed-Polarity Cross-Coupling

Step Description Source
1. Oxidative Addition The Pd(0) catalyst likely undergoes oxidative addition with [¹¹C]methyl iodide to form a Pd(II)-methyl intermediate. researchgate.net
2. Nucleophilic Attack The carboxyl group of the carboxytriphenylsilane acts as a nucleophile, attacking the electrophilic methyl group on the palladium complex. This step is considered the "reversed-polarity" event. researchgate.net

| 3. Reductive Elimination | The final step is likely a reductive elimination from the palladium center, which forms the C-¹¹C bond of acetic acid and regenerates the Pd(0) catalyst for the next cycle. | researchgate.net |

This reversed-polarity approach circumvents the challenges associated with using highly basic and hygroscopic organometallic reagents like Grignard or organolithium reagents, which are often required for direct [¹¹C]CO₂ fixation. scholaris.ca The use of a stable, solid this compound precursor enhances the practicality and potential for automation in PET tracer production. scholaris.caresearchgate.net

Polymerization and Oligomerization Studies of Carboxysilanes

Controlled Polymerization Techniques for Carboxysilane Architectures

Addition Polymerization Strategies

Addition polymerization involves monomers adding to one another in a chain reaction without the loss of any atoms or small molecules. In the realm of organosilicon chemistry, a key addition reaction is hydrosilylation, which forms a silicon-carbon (Si-C) bond. While not always a direct polymerization of a this compound monomer itself, hydrosilylation is a vital strategy for synthesizing functionalized silanes, including precursors to carboxysilanes. This process typically involves the reaction of a silane (B1218182) containing a silicon-hydride (Si-H) bond with an unsaturated organic compound, catalyzed by transition metals, most commonly platinum complexes google.comuwo.ca.

For instance, tert-butyl esters with olefinic double bonds, such as tert-butyl methacrylate (B99206) or tert-butyl undecenoate, can undergo hydrosilylation with SiH-containing organosilicon compounds. Subsequent thermal or catalytic cleavage of the tert-butyl ester group liberates isobutene and yields the corresponding carboxylic acid group google.com. This method allows for the precise introduction of carboxyl functionalities onto organosilicon structures, creating monomers or oligomers that can then be subjected to further polymerization or used directly. Some research indicates direct addition polymerization at elevated temperatures for certain this compound-based polymers, though specific mechanistic details are often proprietary or context-dependent vt.edu.

Step-Growth Polymerization Pathways

Step-growth polymerization, also known as condensation polymerization or polyaddition, involves the reaction between functional groups of monomers to form larger molecules, often with the elimination of a small molecule like water or alcohol (polycondensation), or through direct addition reactions (polyaddition) pearson.comwikipedia.orglibretexts.orgresearchgate.netminia.edu.eg. In this compound systems, this pathway is relevant when monomers possess multiple reactive sites, including carboxyl groups or other functionalities that can participate in chain extension.

Carboxyl-containing polysiloxanes, for example, are synthesized and utilized for their ability to form hydrogen bonds, which strengthens intra- and intermolecular interactions, influencing the material's physical state from elastomers to solid resins ineosopen.org. While specific step-growth polymerization reactions of pure this compound monomers are not extensively detailed in the provided literature snippets, the general principles apply. For instance, if a silane monomer were to incorporate both a hydroxyl and a carboxyl group, or two carboxyl groups, it could participate in esterification reactions to form polyesters, or react with diamines to form polyamides, incorporating the silane structure into the polymer backbone minia.edu.eg. The presence of carboxyl groups can also enhance adhesion to inorganic materials, suggesting their role in forming composite materials through polymerization processes google.com.

Free-Radical Polymerization in this compound Systems

Free-radical polymerization is a chain-growth mechanism widely employed for vinyl monomers, characterized by initiation, propagation, chain transfer, and termination steps fujifilm.comlibretexts.org. In the context of carboxysilanes, this strategy is applicable when the monomer contains polymerizable double bonds, such as acrylate (B77674) or methacrylate groups, alongside silane and carboxyl functionalities. For example, systems involving carboxysilanes have been noted to progress via free-radical polymerization of double bonds vt.edu.

A significant challenge in free-radical polymerization is oxygen inhibition. Oxygen can readily diffuse into the reaction mixture and react with propagating radicals, forming peroxy radicals that can lead to chain termination or reduced polymerization rates radtech.orgrsc.org. This effect is particularly pronounced in thin films or highly filled systems. Strategies to overcome this include working under inert atmospheres or employing specific additives. Some research has explored the use of carboxysilanes in surface-initiated polymerization processes that utilize free-radical mechanisms mpg.de.

Phase Behavior and Heterogeneity during this compound Polymerization

The phase behavior and heterogeneity of polymers are critical aspects that dictate their ultimate properties and performance. In this compound systems, the presence of both siloxane segments and carboxyl groups can significantly influence these characteristics. The carboxyl groups, through their polarity and potential for hydrogen bonding, can affect solubility, intermolecular interactions, and the formation of specific morphologies ineosopen.org.

Organosilicon compounds modified with carboxyl groups have been employed as surfactants in emulsion and dispersion polymerization, leading to the formation of polymer suspensions with controlled particle size distributions. These surfactants can contribute to core-shell structures in polymer microspheres, indicating a form of controlled heterogeneity at the nanoscale researchgate.net. The phase behavior of polymer systems can be complex, exhibiting phenomena such as Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior, which are influenced by solvent quality, temperature, and polymer architecture nih.gov.

Heterogeneity in polymer systems can arise from variations in monomer composition, sequence distribution in copolymers, or during the polymerization process itself. For instance, polyelectrolyte complexes formed from random copolymers can exhibit diverse phase behaviors, including colloidal suspensions and coacervates, influenced by charge ratio and solution conditions nih.gov. Understanding and controlling these heterogeneities are key to designing this compound-based materials with tailored properties, such as improved adhesion, specific surface functionalities, or unique self-assembly characteristics.

Carbosilane Dendrimer Research

Structural Design and Architectural Principles of Carbosilane Dendrimers

The design of carbosilane dendrimers is rooted in precise architectural principles that allow for the creation of highly ordered, three-dimensional macromolecules. nih.gov These principles are fundamental to achieving their characteristic properties and functionalities.

The construction of carbosilane dendrimers follows a cascade principle, a stepwise, iterative process that builds the molecule layer by layer from a central core. ineosopen.orgnih.govmdpi.com This method, often referred to as divergent synthesis, involves a repeating sequence of chemical reactions. mdpi.comresearchgate.net A common and historically significant method involves a two-step cycle: the Grignard reaction followed by hydrosilylation. ineosopen.org This repetitive sequence allows for the controlled addition of branching units, leading to the exponential growth of the dendrimer structure and the number of terminal functional groups. ineosopen.orgacs.org The cascade approach ensures a high degree of structural regularity and is essential for producing these complex, well-defined macromolecules. ineosopen.orgresearchgate.net

A hallmark of dendrimer synthesis, particularly for carbosilane dendrimers, is the achievement of monodispersity. ineosopen.orgnih.gov Unlike traditional polymers that exhibit a distribution of molecular weights, dendrimers can be synthesized as single, precisely defined molecular entities. nih.gov This is a direct result of the controlled, stepwise growth process. rsc.org Each generation of the dendrimer has a specific number of terminal groups, leading to a well-defined functionality. ineosopen.orgnih.gov The ability to achieve high and strictly defined functionality, coupled with their monodisperse nature, makes carbosilane dendrimers unique and highly valuable for research and various applications. ineosopen.orgresearchgate.net The precise control over the number and nature of these terminal groups is a key advantage of dendrimer chemistry. nih.gov

Synthesis and Characterization of Carbosilane Dendrimer Generations

The synthesis of carbosilane dendrimers across different generations is a well-established yet continuously evolving field. The process typically involves iterative reaction sequences that build upon a central core, with each cycle adding a new "generation" and exponentially increasing the number of peripheral groups. rsc.orgrsc.org Characterization of these successive generations is crucial to confirm their structural integrity, purity, and molecular weight. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) are instrumental in elucidating the structure of these complex molecules. rsc.orgrsc.org

A widely used synthetic strategy is the divergent method, which starts from a multifunctional core and extends outwards. researchgate.netrsc.org For instance, a common sequence involves hydrosilylation followed by an alkenylation reaction, such as with allylmagnesium bromide. rsc.org This process allows for the systematic growth of the dendrimer generation by generation. rsc.org

The periphery of carbosilane dendrimers can be tailored with a vast array of functional groups, which significantly influences their properties and potential applications. ineosopen.orgresearchgate.net A variety of synthetic strategies are employed to achieve this modification. ineosopen.org

One prominent method is the hydrosilylation of terminal olefin groups on the dendrimer surface. rsc.org This reaction allows for the introduction of various alkyl, aryl, or even more complex moieties like perfluoroalkyl chains and carboranes. rsc.org Another approach involves transforming peripheral Si-Cl bonds into Si-H bonds, which can then react with olefin compounds. rsc.org

Furthermore, reactions involving Si-Cl bonds with carbon nucleophiles, such as organolithium or Grignard reagents, provide a pathway to introduce groups like acetylene, ferrocenyl, and various phenyl derivatives. rsc.org Thiol-ene addition has also emerged as a highly versatile and efficient method for functionalizing the surface of carbosilane dendrimers. rsc.org This "click chemistry" approach can be used to introduce a wide range of functionalities, including those that impart water solubility or other desired properties. rsc.orgresearchgate.net For instance, anionic carbosilane dendrimers with carboxylate and sulfonate terminal groups have been synthesized, demonstrating the adaptability of these modification strategies. ineosopen.org The ability to introduce different functionalities on the same dendrimer, creating heterofunctional dendrimers, has also been achieved, often utilizing sequential thiol-ene additions. rsc.org

While surface functionalization is common, modifying the core of carbosilane dendrimers offers another layer of structural and functional control. One innovative strategy involves the use of a bifunctional core that possesses distinct reactive sites from the peripheral groups. For example, a core with hydroxyl groups, such as N,N′-bis(2-hydroxyethyl)ethylenediamine, allows for selective reactions at the core that are orthogonal to the chemistry used for modifying the periphery. acs.org This creates amphiphilic dendrimers with a polar core and a nonpolar dendritic structure. acs.org

Another approach to introduce functionality within the inner sphere of the dendrimer is through the creation of a "latent functional layer." ineosopen.org This can be achieved by incorporating specific reactive groups during the synthesis of a particular generation. For example, treatment with lithium phenylacetylide during the synthesis of a third-generation dendrimer can create a latent phenylacetylene (B144264) functional layer within the dendrimer's architecture. ineosopen.org Similarly, the acidolysis of a phenyl-silicon bond within the inner structure can generate reactive SiMe2(OTf) groups, providing sites for further modification. ineosopen.org These strategies enable the introduction of functional groups and even catalytic centers into the interior of the carbosilane dendrimer. ineosopen.org

Structure-Property Relationships in Carbosilane Dendrimer Series

The systematic variation of structural parameters within a homologous series of carbosilane dendrimers allows for in-depth studies of structure-property relationships. ineosopen.orgresearchgate.net The generation number, the nature of the terminal groups, and the internal architecture all play crucial roles in determining the physicochemical properties of these macromolecules. ineosopen.orgmdpi.com

For instance, the glass transition temperature (Tg) is highly sensitive to the chemical nature of the terminal groups. mdpi.com Studies have shown that modifying the end groups from methyldibutylsilyl to more mobile siloxane groups can alter the Tg. mdpi.com Similarly, replacing butoxyphenylbenzoate terminal groups with shorter, more polar cyanobiphenyl groups can completely disrupt regular lamellar ordering in dendrimer monolayers. acs.org The introduction of a rigid phenylene shell around a flexible carbosilane core has been shown to significantly increase the glass transition temperature, making the hybrid dendrimer more thermally stable than its pure carbosilane or siloxane counterparts. mdpi.com

The rheological properties of carbosilane dendrimer melts also exhibit strong dependence on the generation number. A dramatic increase in zero-shear viscosity, by as much as six orders of magnitude, has been observed between the 5th and 6th generations of polycarbosilane dendrimers with butyl terminal groups. mdpi.com This transition from a liquid-like to a more solid-like behavior highlights the significant impact of molecular size and density on bulk properties. mdpi.com Even when the terminal groups are changed to more massive siloxane segments, this general trend in viscoelastic behavior with increasing generation persists. mdpi.com

Interactions of Carboxylate-Terminated Carbosilane Dendrimers with Biomolecules

The unique architecture of carbosilane dendrimers, particularly those with carboxylate terminal groups, facilitates complex interactions with biological macromolecules. These interactions are of significant interest for applications ranging from protein purification to drug delivery. The nature and strength of these interactions are governed by a variety of factors, including the surrounding chemical environment and the specific characteristics of both the dendrimer and the biomolecule.

Protein Interaction Studies at Varying pH Conditions

Research has demonstrated that the interaction between carboxylate-terminated carbosilane dendrimers and proteins is highly dependent on the pH of the solution. researchgate.netnih.govnih.gov The pH determines the net charge of both the protein and the dendrimer's carboxylate groups, which in turn dictates the dominant electrostatic forces.

Studies using techniques such as fluorescence spectroscopy have shown that interactions occur at all tested pH levels (acidic, neutral, and basic), but are most pronounced under acidic conditions. researchgate.netnih.gov At acidic pH, many proteins possess a net positive charge, leading to strong electrostatic attraction with the negatively charged carboxylate groups of the dendrimer. This can result in the formation of stable dendrimer-protein complexes and even significant protein precipitation, a phenomenon that has been explored for protein purification and enrichment. researchgate.netnih.govmarquette.edu The extent of this interaction is also influenced by the dendrimer's generation and concentration. nih.gov For instance, higher generation dendrimers generally exhibit stronger interactions due to a higher density of surface charges. nih.gov

Conversely, at neutral or basic pH, most proteins have a net negative charge, which would be expected to cause electrostatic repulsion with the anionic dendrimer. However, interactions are still observed, suggesting that other forces, such as hydrophobic interactions involving the carbosilane framework, play a role. researchgate.net The table below summarizes the observed interactions with various model proteins.

Model ProteinIsoelectric Point (pI)Interaction Strength at Acidic pH (pH < pI)Interaction Strength at Neutral/Basic pH (pH > pI)Key Findings
Lysozyme~11.0StrongWeak to ModerateSignificant precipitation observed at acidic pH due to strong electrostatic attraction. researchgate.net
Myoglobin~7.0StrongModerateInteraction is significant at acidic pH and still present at neutral pH, indicating multiple interaction forces. researchgate.netnih.gov
Bovine Serum Albumin (BSA)~4.7Moderate to Strong (at very low pH)WeakStable complexes can form even when both species are negatively charged, highlighting the role of non-electrostatic interactions. researchgate.netmdpi.com

Second-generation dendron-coated magnetic nanoparticles have demonstrated a 100% retention capability for various proteins under acidic conditions. nih.gov This highlights the practical application of these pH-dependent interactions in developing reusable and efficient protein extraction methods. nih.gov

Computational Modeling of Dendrimer-Protein Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, provides critical insights into the mechanisms governing the interaction between carbosilane dendrimers and proteins. nih.govmdpi.com These models corroborate experimental findings and allow for a detailed visualization of the binding sites and forces involved. researchgate.net

Simulations have confirmed the formation of stable complexes between carboxylate-terminated dendrimers and various proteins. nih.gov At acidic pH, modeling shows that the dendrimer wraps around the protein, maximizing contact between its negative carboxylate groups and the positively charged patches on the protein's surface. mdpi.com This is consistent with the strong electrostatic interactions observed experimentally. nih.gov

Molecular dynamics simulations are a valuable tool for:

Identifying Binding Sites: Pinpointing the specific amino acid residues on the protein surface that are involved in the interaction. mdpi.com

Predicting Complex Structure: Determining the three-dimensional arrangement of the dendrimer and protein in the bound state. mdpi.com

Assessing Interaction Forces: Quantifying the contribution of different forces, such as electrostatic, van der Waals, and hydrophobic interactions. mdpi.com

For example, computer simulations were used to investigate the interactions between sulfonated carbosilane dendrimers and proteins like bovine serum albumin (BSA), myoglobin, and lysozyme. mdpi.com The study revealed the formation of effective complexes even between the negatively charged dendrimers and the net-negative BSA, which was attributed to the presence of positively charged regions on the protein surface. mdpi.com These computational approaches have been instrumental in confirming that carboxylate-terminated carbosilane dendrimers can form stable complexes with proteins, supporting their potential use in protein purification schemes. researchgate.net

Advanced Applications of Carbosilane Dendrimers in Materials Science Research

The well-defined, monodisperse structure of carbosilane dendrimers makes them excellent building blocks for advanced materials. Their unique properties are being harnessed to create novel materials with tailored functionalities for a variety of applications.

Carbosilane Dendrimers as Templates for Nanoporous Materials

Carbosilane dendrimers serve as effective templates for the synthesis of porous materials, particularly mesoporous silica (B1680970), with controlled pore sizes and high surface areas. researchgate.net The dendrimer's generation, and thus its size, directly influences the dimensions of the pores created within the silica network. researchgate.netbac-lac.gc.ca

The synthesis process typically involves the sol-gel condensation of a silica precursor, such as tetraethoxysilane (TEOS), in the presence of the dendrimer. After the silica network is formed around the dendrimer, the organic template is removed, usually by calcination or solvent extraction, leaving behind a porous structure. researchgate.netbac-lac.gc.ca The advantages of using dendrimers as templates include:

Control over Pore Size: The uniform size of the dendrimer molecules leads to the formation of pores with a narrow size distribution. researchgate.net

Monodispersity: The resulting materials have highly uniform pore structures. researchgate.net

Mild Synthesis Conditions: The process often occurs at or near room temperature. researchgate.net

Research using second- and third-generation alkoxysilyl-terminated carbosilane dendrimers has yielded xerogels with exceptionally high surface areas. acs.org The surface area of these materials was found to increase with the generation of the dendrimer used as the template. acs.org

Dendrimer TemplateResulting MaterialSurface Area (m²/g)Key Characteristic
G2-(OEt)36X-G2benz Xerogel600Monolithic gel formed from a benzene (B151609) solution. acs.org
G3-(OEt)108X-G3benz Xerogel800Higher surface area correlates with the larger radius of the third-generation dendrimer. acs.org

This templating approach provides an environmentally friendly pathway for the controllable synthesis of these advanced silica materials. researchgate.net

Biocompatibility and Toxicity Modulation Studies of Carbosilane Dendrimers

For any biomedical application, the biocompatibility and potential toxicity of a nanomaterial are of paramount importance. tissueeng.net The toxicity of dendrimers, including carbosilanes, is not intrinsic but depends heavily on their specific chemical characteristics, primarily the nature of their surface functional groups and their generation (size). mdpi.commdpi.com

Studies have consistently shown a strong correlation between surface charge and cytotoxicity. mdpi.com Cationic dendrimers, with positively charged surface groups like primary amines, tend to be more toxic. tissueeng.netmdpi.com This is attributed to their ability to interact with and disrupt negatively charged cell membranes. mdpi.com In contrast, anionic dendrimers, such as those terminated with carboxylate groups, are significantly less toxic and exhibit greater biocompatibility. marquette.edumdpi.com

Strategies to modulate and reduce the toxicity of carbosilane dendrimers are an active area of research. Key approaches include:

Surface Modification: Neutralizing the surface charge of cationic dendrimers or converting them to anionic dendrimers directly reduces cytotoxicity. mdpi.com For example, sugar-coated carbosilane dendrimers have been shown to maintain excellent biocompatibility, with cell viability remaining above 85% at concentrations up to 25 μM. acs.org

Framework Design: Utilizing dendritic frameworks with inert internal structures can help minimize toxicity. acs.org Carbosilane dendrimers are advantageous in this regard due to their stable and chemically inert molecular backbone. ineosopen.org

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the dendrimer surface can shield surface charges and reduce non-specific interactions, thereby lowering toxicity. marquette.edu

Anionic carbosilane dendrimers with carboxylate or sulfonate terminal groups have demonstrated non-toxicity in in-vitro cell cultures up to a concentration of 20 μM. marquette.edu This favorable biocompatibility profile, combined with their functional capabilities, makes them promising candidates for a range of medical applications. tissueeng.net

Functionalization Strategies and Surface Modification Using Carboxysilanes

Surface Grafting and Anchoring of Carboxylic Groups

The grafting of carboxylic groups onto surfaces using carboxysilanes is a fundamental technique for creating functionalized materials with enhanced chemical reactivity and specific binding capabilities.

Mesoporous silica (B1680970) materials, such as SBA-15, are highly valued for their large surface areas and ordered porous structures, making them ideal platforms for functionalization. Carboxysilanes are employed to introduce carboxylic acid groups onto these materials, enhancing their utility in catalysis, adsorption, and drug delivery.

One method involves the use of thiol-ene click chemistry, where vinyltrimethoxysilane (B1682223) precursors react with thiocarboxylic acids. This process anchors carboxylic groups onto the silica mesopore walls of SBA-15. The success of this post-grafting approach is confirmed through techniques like Fourier Transform Infrared (FTIR) spectroscopy, Energy Dispersive X-ray spectroscopy (EDS), elemental analysis (EA), and zeta potential measurements conicet.gov.ar. These analyses demonstrate the successful incorporation of carboxylic groups, which remain accessible for acid-base reactions and the adsorption of metal ions like copper conicet.gov.ar.

Another approach involves a co-condensation route where organosilane agents, such as 4-(triethoxysilil)butyronitrile, are incorporated into the silica framework. Subsequent treatment with sulfuric acid removes the template and simultaneously hydrolyzes the nitrile (-CN) groups to carboxylic acid (-COOH) groups. This process is shown to preserve the ordered SBA-15 structure nih.gov. The proton-donor ability and accessibility of these carboxylic groups can be evaluated by dosing ammonia (B1221849), which forms reversible ammonium (B1175870)/carboxylate ion pairs, allowing for the determination of equilibrium constants nih.gov. Zeta potential measurements further validate the successful grafting of these pH-responsive carboxylic groups, indicated by shifts in the isoelectric point conicet.gov.arresearchgate.net. For instance, aminated silica particles treated with APTES exhibit a zeta potential of approximately 23 mV at pH 7.0, with an isoelectric point (IEP) around pH 8.4. Following carboxylation, these particles show a zeta potential of about -43 mV at pH 7.0 and an IEP shifted to pH 3.8, confirming efficient grafting researchgate.net.

Carboxysilanes are widely used for the surface functionalization of various silica-based materials, including flat silica surfaces, nanoparticles, and microparticles. This process typically involves the reaction of the silane's hydrolyzable groups (e.g., alkoxy groups) with surface hydroxyl groups on the silica, forming stable siloxane bonds.

The silane (B1218182) 4-(triethoxysilyl)butanoic acid (TESBA) is a notable example used for modifying titanium dioxide (TiO₂) surfaces, creating a carboxyl-functionalized layer fiveable.meresearchgate.net. This modification has demonstrated superior performance in terms of surface modification effects when compared to amino-silane (APTES) followed by glutaraldehyde (B144438) (GA) cross-linking, particularly in the context of biomolecule immobilization fiveable.meresearchgate.net.

A common strategy for silica nanoparticle functionalization involves a two-step process: first, grafting amine groups using (3-aminopropyl)triethoxysilane (APTES), followed by the conversion of these amine groups to carboxylated particles. This conversion can be achieved through various chemical reactions, and the successful grafting is confirmed by significant shifts in zeta potential, indicating the presence of the introduced acid groups researchgate.net.

Commercially available aqueous silane coupling agents with carboxylic acid functionalities, such as X-12-1135, offer a convenient alternative by providing pre-hydrolyzed silanes, thereby simplifying the functionalization process and reducing volatile organic compound (VOC) generation shinetsusilicone-global.com. These agents are useful as primers and surface treatment agents in water-based formulations shinetsusilicone-global.com.

Self-Assembled Monolayers (SAMs) of Carboxysilanes

Self-assembled monolayers (SAMs) are highly ordered, single molecular layers that spontaneously form on a substrate surface. Carboxysilanes are frequently used to create SAMs with terminal carboxylic acid groups, which are valuable for tailoring surface properties and enabling specific molecular interactions.

The formation of SAMs from silanes typically involves the chemisorption of the silane precursor onto a substrate surface, such as silica or metal oxides, which possess surface hydroxyl groups. This process occurs in two main stages: a rapid initial adsorption driven by the affinity between the silane and the surface, followed by a slower reorganization and densification phase that optimizes molecular packing and minimizes surface energy fiveable.meresearchgate.net. The silane molecules form covalent bonds (e.g., siloxane bonds) with the surface, creating a stable, monomolecular layer researchgate.net.

The characterization of SAM formation and quality is critical. Techniques such as quartz crystal microbalance (QCM), ellipsometry, and contact angle measurements are employed to monitor the assembly process in real-time and assess the resulting layer fiveable.me. FTIR, EDS, and XPS are used to confirm the presence and chemical state of the functional groups conicet.gov.ard-nb.info. Water contact angle measurements are particularly important for evaluating surface wettability, which is directly influenced by the terminal functional groups of the SAM nih.govuni-muenchen.dersc.orguh.eduresearchgate.netresearchgate.net. For example, SAMs terminated with methyl groups are hydrophobic, while those terminated with amine or carboxyl groups are moderately wettable nih.govuni-muenchen.de.

Table 1: Surface Wettability of SAMs with Different Terminal Groups

Terminal Group Water Contact Angle (°) Surface Property Reference
Methyl (CH₃) ~60-70 Moderately Hydrophobic nih.govuni-muenchen.de
Amine (NH₂) ~30-40 Moderately Wettable nih.govuni-muenchen.de
Carboxyl (COOH) ~30-40 Moderately Wettable nih.govuni-muenchen.de
Hydroxyl (OH) ~10-20 Wettable nih.govuni-muenchen.de

Defects, such as vacancy islands or domain boundaries, can occur during SAM formation and affect performance. Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to identify and quantify these defects fiveable.me.

A common strategy for introducing carboxylic acid functionality into SAMs involves the post-formation hydrolysis of nitrile (-CN) groups. This method is particularly useful when silanes with nitrile functionalities are readily available or when direct synthesis of carboxysilanes is challenging.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions, typically involving heating with water in the presence of a catalyst pressbooks.pubyoutube.comlibretexts.org. In acidic hydrolysis, a nitrile is heated with dilute acid (e.g., HCl or H₂SO₄), yielding a carboxylic acid and an ammonium salt pressbooks.publibretexts.org. Basic hydrolysis, on the other hand, uses a strong base (e.g., NaOH) and results in a carboxylate salt and ammonia youtube.comlibretexts.org.

An example of this conversion is seen in the functionalization of SBA-15, where nitrile-containing silanes are incorporated, and subsequent acid treatment hydrolyzes the nitrile groups to carboxylic acids nih.gov. Similarly, monolayers formed from 11-cyanoundecyltrimethoxysilane (B1260658) (CUTMS) can be converted to carboxylic acid-terminated SAMs through simple hydrolysis shinetsusilicone-global.com.

The carboxylic acid groups exposed at the surface of carboxysilane SAMs provide a versatile platform for tailoring surface properties for specific applications, particularly in biomolecule immobilization and cell adhesion.

Biomolecule Immobilization: this compound SAMs are widely used to immobilize biomolecules, such as antibodies and proteins, in a controlled and oriented manner fiveable.meresearchgate.netrsc.orgmit.edu. The carboxylic acid groups can be activated using coupling agents like N-hydroxysuccinimide (NHS) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form reactive esters, which then readily react with amine groups present in biomolecules, forming stable amide linkages researchgate.netmit.edu. For instance, TESBA SAMs on TiO₂ have been utilized for the immobilization of antibodies for human IgG detection, demonstrating effective modification and detection capabilities fiveable.meresearchgate.net. Similarly, this compound monolayers on glass can immobilize protein A, which in turn binds antibodies, facilitating biosensing applications uni-muenchen.demit.edu. Studies have shown that protein adsorption is stronger on COOH-terminated SAMs compared to other types, facilitating efficient immobilization nih.govuni-muenchen.de.

Cell Adhesion and Interactions: The presence of carboxylic acid groups on SAMs significantly influences cell behavior. SAMs terminated with carboxylic acid groups have been shown to promote strong attachment, spreading, and the formation of fibronectin matrices for human fibroblasts nih.govuni-muenchen.de. Surface modification of materials like poly(dimethylsiloxane) (PDMS) with carboxysilanes, followed by protein immobilization, can enhance the adhesion and proliferation of mesenchymal stem cells (MSCs) nih.gov. The pH-dependent charge of carboxylic groups also plays a role in adsorption and catalytic processes conicet.gov.ar.

The ability to precisely control surface chemistry through this compound SAMs allows for the development of advanced interfaces for biosensors, biomaterials, and cell-based therapies, where specific molecular recognition and controlled cellular responses are paramount.

Nanomaterial and Composite Development with Carboxysilanes

Carboxysilane-Coated Nanoparticles

The functionalization of nanoparticles with carboxysilanes is a key strategy for enhancing their stability, dispersibility, and utility in advanced applications. This approach leverages the reactivity of silane (B1218182) groups for surface anchoring and the properties of carboxylic acid groups for further modification or stabilization.

Synthesis and Stabilization of this compound-Coated Iron Oxide Nanoparticles

The synthesis of iron oxide nanoparticles (IONPs) and their subsequent coating with carboxysilanes is a well-established route for creating stable, functional nanomaterials, particularly for biomedical imaging applications such as Magnetic Resonance Imaging (MRI) researchgate.netresearchgate.netumons.ac.be. The synthesis of the iron oxide core typically employs the polyol method, involving the co-precipitation of iron salts, such as ferrous chloride and ferric chloride, in a high-boiling alcohol like diethylene glycol (DEG) at elevated temperatures (e.g., 170°C) researchgate.netresearchgate.netumons.ac.be. Following the formation of the iron oxide cores, which can have sizes around 7.8 nm as determined by Transmission Electron Microscopy (TEM), a polysiloxane shell presenting carboxylic acid functions is formed through this compound coating researchgate.netresearchgate.net.

Self-Limiting Deposition Techniques for Nanoparticle Functionalization

While specific "self-limiting deposition techniques" are not extensively detailed in the provided snippets for this compound functionalization, the process of silanization itself inherently offers a degree of controlled surface modification. The grafting of organosilanes, including carboxysilanes, onto nanoparticle surfaces allows for the precise introduction of specific functional groups rsc.org. This controlled introduction of a this compound layer results in a uniform functionalization, providing a stable shell with accessible carboxylic acid groups. These groups are essential for subsequent conjugation reactions or for imparting specific surface properties, thereby enabling tailored nanoparticle design for targeted applications researchgate.netresearchgate.netumons.ac.be.

Functionalization of Silica (B1680970) Nanoparticles with Carboxysilanes

Carboxysilanes are also employed for the surface functionalization of silica nanoparticles, altering their surface chemistry for various purposes core.ac.ukresearchgate.net. This process modifies the inherent properties of silica nanoparticles, making them suitable for more complex applications. For instance, amine-functionalized silica particles can be further modified with this compound, followed by treatment with succinic anhydride (B1165640). Such functionalization creates a platform that can be utilized in targeted delivery systems, enabling the attachment of antibodies or other targeting ligands researchgate.net. The ability to precisely engineer the surface of silica nanoparticles with this compound groups underscores its importance in creating advanced functional nanomaterials.

Integration of Carboxysilanes in Hybrid Materials

The functional attributes of carboxysilanes extend to their integration into hybrid materials and nanocomposites, where they serve as crucial interfacial modifiers or building blocks.

Development of this compound-Based Nanocomposites

This compound-coated nanoparticles, such as the aforementioned this compound-coated iron oxide nanoparticles, can be effectively integrated into hybrid materials and nanocomposites researchgate.net. The carboxylic acid groups present on the surface of these nanoparticles can facilitate strong interactions, including covalent attachment, with polymer matrices or other components within the composite structure umons.ac.beresearchgate.net. This integration allows for the creation of advanced materials that combine the properties of the nanoparticles (e.g., magnetic responsiveness) with those of the matrix material, leading to enhanced performance and novel functionalities researchgate.netresearchgate.net.

Hybrid Hydrogel Systems with this compound Components

Hybrid hydrogels, which combine the properties of polymers with inorganic components or other functional moieties, benefit significantly from the incorporation of silane chemistry. Carboxysilanes, or silanes functionalized with carboxyl groups, can act as crosslinking agents or modifiers, enhancing the structural integrity and functionality of hydrogel networks. For instance, silane coupling agents, such as (3-aminopropyl)triethoxysilane (APTES) and (3-aminopropyl)-trimethoxysilane (APTMS), are employed to functionalize inorganic nanoparticles or surfaces, improving their dispersion and compatibility within polymer matrices like polyethylene (B3416737) glycol diacrylate (PEGDA) or carboxymethylcellulose (CMC) mdpi.comacs.orgcsic.es. These modifications can lead to hybrid hydrogels with enhanced mechanical properties, such as increased stiffness and adhesion, as observed in silanized chitosan (B1678972) hydrogels nih.gov.

The incorporation of silane-derived silica or siloxane networks within polysaccharide-based hydrogels, such as hyaluronic acid (HA) modified with aminosilanes and crosslinked with siloxanes, creates robust hybrid materials suitable for biomedical applications like cartilage tissue engineering csic.es. These silane-based crosslinking strategies contribute to the formation of stable, three-dimensional networks. Research has also demonstrated that bio-hybrid hydrogel matrices, like those based on sodium alginate/poly(vinyl alcohol)/Aloe vera, can achieve high levels of crosslinking, with reported gel fractions exceeding 67% when incorporating carrier-drug systems biomaterials.pl.

Table 1: Gel Fraction in Bio-Hybrid Hydrogel Matrices

Hydrogel Matrix CompositionGel Fraction (%)Notes
SA/PVA/AV + Carrier-Drug> 67Thermosensitive polymeric carrier-drug system incorporated biomaterials.pl

SA: Sodium Alginate, PVA: Poly(vinyl alcohol), AV: Aloe vera

Self-Assembly in this compound-Based Nanomaterials

Self-assembly, driven by non-covalent interactions, is a fundamental process for constructing ordered nanostructures and materials. Silanes play a crucial role in facilitating and controlling these processes, particularly in surface modification and the creation of molecularly defined architectures.

Supramolecular Approaches to this compound Assemblies

Silanes are widely utilized to create self-assembled monolayers (SAMs) on hydroxyl-terminated substrates, such as silicon and glass researchgate.netresearchgate.net. These SAMs are highly ordered molecular layers formed through the interaction of the silane's head group with the substrate surface, mediated by a spacer and terminated with a specific functional group that dictates the surface properties researchgate.net. This compound derivatives, possessing a terminal carboxyl group (-COOH), can thus form ordered assemblies on surfaces, offering tailored chemical functionalities. These functionalized surfaces can influence biological interactions, such as stem cell behavior, depending on the nature of the silane's terminal group (e.g., methyl, amino, silane, hydroxy, or carboxy) frontiersin.org. The underlying principle of these assemblies relies on various non-covalent interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern molecular recognition and organization nih.govnih.govfrontiersin.orgajwilsonresearch.comresearchgate.netnih.gov.

Hierarchical Self-Assembly of Glycosylated Peptide Nanofibers

Peptide-based materials have emerged as versatile scaffolds for nanomaterial development, with self-assembly being a key mechanism for forming ordered structures like nanofibers pnas.orgnih.govrsc.org. Glycosylation, the attachment of carbohydrate moieties to peptides, can further direct and refine this self-assembly process. Glycosylated peptide nanofibers have been shown to form highly ordered networks, with the carbohydrate groups influencing nanofiber morphology, stability, and inter-nanofiber interactions nih.govspringernature.com. For instance, glycosylation can enhance water-nanofiber interactions, prevent aggregation, and mediate lateral association, leading to aligned bundles or specific network structures springernature.com. These modifications can also impart unique functionalities, such as resistance to fouling and selective protein capture, mimicking natural glycosylated biological structures springernature.com.

While silanes are instrumental in creating ordered molecular assemblies and functionalizing surfaces researchgate.netresearchgate.net, the provided literature does not extensively detail the direct integration of carboxysilanes into the hierarchical self-assembly processes of glycosylated peptide nanofibers. However, the principles of silane surface modification and the self-assembly of peptides into nanofibers are distinct but complementary fields within nanomaterial science.

Dynamic Polymeric Networks through Non-Covalent Interactions

Dynamic polymeric networks, often referred to as supramolecular polymer networks (SPNs), are characterized by their crosslinking junctions formed through reversible non-covalent interactions. These interactions, including hydrogen bonding, ionic interactions, π-π stacking, host-guest binding, and metal-ligand coordination, allow the networks to exhibit properties such as self-healing, stimuli-responsiveness, and tunable mechanical behavior nih.govajwilsonresearch.comanr.frresearchgate.net.

Silanes, including carboxysilanes, can serve as functionalizing agents for polymers or as building blocks that introduce specific chemical groups capable of participating in these non-covalent interactions mdpi.com. For example, the carboxyl groups present in carboxysilanes can readily engage in hydrogen bonding or electrostatic interactions, contributing to the formation and dynamics of these polymeric networks. By functionalizing polymer chains or surfaces with silanes, researchers can engineer materials with controlled self-assembly and dynamic network properties, leveraging the inherent reactivity and structural versatility of organosilicon compounds.

Compound List:

this compound

Organosilane

Hexadecyl trimethoxy silane

Tetraethoxysilane (TEOS)

(3-aminopropyl)-trimethoxysilane (APTMS)

(3-aminopropyl)triethoxysilane (APTES)

Hexamethyldisilazane (HMDS)

Octadecyltrimethoxysilane (OTS)

Poly(dimethylsiloxane) (PDMS)

Poly(ethylene glycol) diacrylate (PEGDA)

Carboxymethylcellulose (CMC)

Chitosan

Glycosylated peptide nanofibers

Peptide-amphiphile molecules

Glycopeptide

N-acetylglucosamine (GlcNAc)

N-acetyllactosamine (LacNAc)

Coiled-coil self-assembling peptide nanofibers

α-helical nanofibers

β-sheet nanofibers

Theoretical and Computational Chemistry of Carboxysilane Systems

Computational Modeling of Polymerization Mechanisms

Computational modeling plays a pivotal role in elucidating the intricate mechanisms governing the polymerization of silanes, including carboxysilanes. These studies aim to provide a deeper understanding of reaction kinetics, thermodynamics, and pathway preferences.

Table 7.1.1: Calculated Transition State Energy Barriers for CO2 Reduction by Silacarboxylic Acids

Reaction StepEnergy Barrier (kcal/mol)Computational Method (Example)Reference
CO2 Activation by Silacarboxylic Acids5.7 – 15.8DFT (B3LYP-GD3) nih.govacs.org
Protonation of Carboxylic Acid Group27.2 – 28.3DFT (B3LYP-GD3) nih.govacs.org

The polymerization of alkoxysilanes and organoalkoxysilanes, which can include carboxysilane derivatives, often involves complex reaction pathways. Computational studies have suggested mechanisms such as SN2-Si, characterized by penta- or hexavalent intermediates or transition states mdpi.com. These analyses consider the influence of steric and inductive factors on polymerization rates, highlighting how molecular structure dictates reaction dynamics mdpi.com. While direct comparisons of SN1-Si and SN2-Si pathways for carboxysilanes are not extensively detailed in the provided literature, the general principles of SN1 and SN2 reactions, involving carbocation intermediates (SN1) or concerted backside attack (SN2), are well-established in organic chemistry and provide a framework for understanding potential silane (B1218182) reaction mechanisms lumenlearning.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com.

Simulation of Interfacial Phenomena in this compound-Modified Materials

This compound compounds are frequently employed for surface modification, leading to significant changes in interfacial properties. Computational simulations, particularly Molecular Dynamics (MD), are vital for understanding these phenomena.

MD simulations have been used to investigate the intercalation of 3-(aminopropyl)triethoxysilane (3-APTES) within calcium–silicate–hydrate (CSH) structures. These simulations reveal that 3-APTES alters the fracture process of CSH, enhancing its tensile properties and toughness by increasing the energy required for structural disruption mdpi.com. The simulations also show that 3-APTES increases atom density within the CSH structure and that increasing the Ca/Si ratio enhances Ca–O bond formation, leading to noticeable aggregation mdpi.com.

Studies involving modified graphene oxide (GO) at oil-water interfaces also utilize MD. Silane coupling agents are among those investigated for their ability to modify GO, influencing interfacial tension and aggregation phenomena. For instance, modified graphene oxide has been shown to significantly reduce interfacial tension between oil and water, with the reduction being temperature-dependent mdpi.com.

Furthermore, this compound coatings have been characterized using Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), providing insights into their adsorption and interfacial behavior acs.org. Computational modeling also aids in understanding interface stability in materials like solid-state batteries, where coating materials are crucial for managing interfacial resistance and degradation osti.gov.

Computational Studies on Structure-Property Relationships in this compound Systems

Computational chemistry is essential for correlating the molecular structure of carboxysilanes with their macroscopic properties.

For "Carboxy-silane triol" (CH4O5Si), computed descriptors include a molecular weight of 124.12 g/mol and a computed surface area of 98 Ų nih.gov. In the context of polymer matrices, the length of the carbon chains within the carboxyl groups of carboxysilanes has been shown to influence compatibility. Carboxysilanes with three or four carboxyl groups having more than 14 carbon atoms (i.e., 15 or more) are predicted to be solid, even if one carboxyl group has fewer than 13 carbon atoms. This structural feature enhances compatibility with nonpolar polymer matrices, leading to better distribution and improved catalytic activity google.com.

Modeling of Catalytic Processes in Confined Geometries

The concept of confined catalysis, where reactions occur within restricted spaces akin to enzyme active sites, is an active area of computational research. While specific this compound examples in this domain are less prominent in the provided literature, general principles apply. DFT calculations are used to study catalytic reactions in 2D confined spaces, such as between graphene and metal surfaces, revealing how geometric constraints and confinement fields can tune reactivity by altering adsorption energies nih.gov. Studies on mesoporous materials aim to create tailored confined geometries around catalysts, influencing reactivity and diffusivity crc1333.dedfg.de. Silacarboxylic acids have been computationally investigated for their role in CO2 reduction, a catalytic process, where their ability to release CO under specific conditions has been modeled nih.govacs.org.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations

DFT and MD simulations are foundational tools for investigating this compound systems across various applications.

Density Functional Theory (DFT): DFT calculations are widely employed to determine electronic structures, optimize geometries, and calculate reaction pathways and energy barriers. For instance, DFT studies have been used to analyze the catalytic activity of silacarboxylic and germacarboxylic acids in CO2 reduction, employing functionals like B3LYP-GD3 and M06-2X nih.govacs.org. DFT has also been utilized to study the interaction of H2S with iron oxides researchgate.net and to model confined catalysis on surfaces nih.gov. Preliminary DFT calculations have also informed the design of simulation models researcher.life.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound-modified materials and systems. They are used to study the intercalation of silanes into CSH structures, analyzing mechanical properties and molecular interactions using force fields like CVFF mdpi.com. MD simulations have also been applied to understand interfacial phenomena, such as the behavior of modified graphene oxide at oil-water interfaces mdpi.com, and to characterize the adsorption of biomolecules on surfaces acs.org. In polymer science, MD is used to model polymer network formation cam.ac.uk. Simulations often employ software like LAMMPS and NAMD, utilizing various force fields (e.g., CVFF, CHARMM36) and ensembles (e.g., NVT) mdpi.comnih.gov.

These computational techniques are indispensable for advancing the understanding and application of this compound chemistry, from fundamental reaction mechanisms to complex material interfaces.

Compound List:

this compound

this compound triol

Carboxytriphenylsilane

Silacarboxylic acids

Germacarboxylic acids

3-(aminopropyl)triethoxysilane (3-APTES)

Triorganosilane- and triorganogermanecarboxylic acids

Advanced Characterization Techniques in Carboxysilane Research

Spectroscopic Methods for Carboxysilane Analysis

Spectroscopy is a cornerstone in the analysis of carboxysilanes, enabling researchers to confirm their chemical structure, identify functional groups, and understand their electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule. nih.gov By measuring the absorption of infrared radiation, FTIR provides a molecular "fingerprint," allowing for the confirmation of a material's chemical composition. nih.govplus.ac.at In the context of carboxysilanes, FTIR is essential for verifying the successful incorporation of the carboxyl group and the presence of the siloxane network. anton-paar.comresearchgate.net

The analysis involves passing infrared radiation through a sample and detecting which wavelengths are absorbed. plus.ac.at These absorptions correspond to specific vibrational modes (stretching, bending) of the chemical bonds within the molecule. anton-paar.com For carboxysilanes, key characteristic peaks confirm the presence of both the carboxylic acid and the silane (B1218182) moieties. The O-H stretch of the carboxylic acid group typically appears as a very broad and strong absorption in the 2500 to 3300 cm⁻¹ region. libretexts.orglibretexts.org The carbonyl (C=O) stretch is also highly characteristic, found near 1710 cm⁻¹ for hydrogen-bonded dimers. libretexts.orglibretexts.orgresearchgate.net The presence of the siloxane backbone is confirmed by strong absorptions corresponding to Si-O-Si and Si-O-C bonds. researchgate.netresearchgate.net

Key Research Findings: Studies on titanium nitride nanoparticles modified with a carboxyl-containing silane coupling agent (KH-570) utilized FTIR to confirm the grafting process. The spectra showed characteristic peaks for the carboxyl group (C=O) at 1720 cm⁻¹, Si-O-C at 1080 cm⁻¹, and methyl groups in the 2800-3000 cm⁻¹ range, verifying the presence of the organic coating. researchgate.net Similarly, FTIR analysis is routinely used to monitor the hydrolysis and condensation of alkoxysilanes by observing the disappearance of Si-O-R bands and the formation of Si-OH and subsequently Si-O-Si or Si-O-metal bonds. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Carboxysilanes

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 Strong, Very Broad
Carbonyl C=O stretch 1700 - 1725 Strong
Alkyl C-H stretch 2850 - 3000 Medium to Strong
Siloxane Si-O-Si stretch 1000 - 1150 Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating detailed molecular structure by probing the magnetic properties of atomic nuclei, such as ¹H (proton). afmworkshop.comspectroscopyonline.com It provides information on the chemical environment of each proton, allowing for the determination of molecular connectivity and structure. oregonstate.edulibretexts.org

In an NMR experiment, a sample is placed in a strong magnetic field, and the nuclei with non-zero spin align in specific orientations. libretexts.org Radio-frequency pulses are used to perturb this alignment, and the energy absorbed during this process is detected. afmworkshop.com The resonance frequency of a nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). oregonstate.edulibretexts.org Protons in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments resonate at lower chemical shifts (upfield). libretexts.orgucl.ac.uk

Key Research Findings: For carboxysilanes, ¹H NMR is used to confirm the structure of the organic portion of the molecule. The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad signal in the 10-12 ppm region. libretexts.orgpitt.edu Protons on the carbon atom adjacent to the carboxylic acid (alpha-protons) are deshielded and appear in the 2.5-3.0 ppm range. libretexts.org Protons on the alkyl chain attached to the silicon atom will have chemical shifts that depend on their proximity to the silicon and the carboxyl group. ucl.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts (δ) for Carboxysilanes

Proton Environment Typical Chemical Shift (ppm) Multiplicity Notes
-COOH 10.0 - 12.0 Broad Singlet Highly deshielded, often exchanges with trace water.
-CH₂-COOH 2.5 - 3.0 Triplet/Multiplet Alpha to carboxyl group, deshielded.
-Si-CH₂- 0.5 - 1.5 Triplet/Multiplet Alpha to silicon, typically shielded.
-O-CH₂- 3.5 - 5.5 Triplet/Multiplet Protons on alkoxy groups (if present).

| -CH₂- (alkyl chain) | 1.2 - 1.8 | Multiplet | Protons in the middle of an alkyl chain. |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. plus.ac.at It relies on the inelastic scattering of monochromatic light, known as the Raman effect. avantierinc.com When laser light interacts with a molecule, a small fraction of the scattered light is shifted in energy, and this shift corresponds to the vibrational modes of the molecule. plus.ac.atavantierinc.com

A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for analyzing aqueous solutions and biological samples. plus.ac.at Vibrational modes that are Raman active involve a change in the polarizability of the molecule's electron cloud. plus.ac.at Symmetric vibrations and bonds in non-polar environments often produce strong Raman signals. plus.ac.at The resulting spectrum is a plot of intensity versus the Raman shift (in cm⁻¹), which represents the energy difference between the incident and scattered photons. anton-paar.com

Key Research Findings: In this compound research, Raman spectroscopy can be used to identify the key functional groups. The C=O stretching vibration in carboxylic acids gives a Raman band, although it is often weaker than in FTIR. The symmetric stretching of the carboxylate group (-COO⁻), which can be present depending on the pH, gives a strong Raman signal. The Si-O-Si and Si-C bonds also have characteristic Raman shifts. For example, studies on modified celluloses, such as sodium carboxymethyl cellulose, show characteristic bands for the CH₂ deformation from the substitution. horiba.com The fingerprint region, typically below 1500 cm⁻¹, provides a unique pattern for the entire molecular structure. anton-paar.com

Table 3: Potential Raman Shifts for this compound Functional Groups

Functional Group Bond Vibration Approximate Raman Shift (cm⁻¹) Notes
Carbonyl C=O stretch 1640 - 1680 Often weaker than in FTIR.
Carboxylate -COO⁻ symmetric stretch 1400 - 1450 Strong signal if carboxylate is present.
Alkyl C-H stretch 2800 - 3000 Can be very strong.
Silane Si-C stretch 600 - 800 Characteristic of the silane linkage.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. libretexts.org This absorption corresponds to the promotion of electrons from a ground state to a higher energy state (electronic transition). umn.edu The technique is particularly useful for analyzing molecules containing chromophores, which are parts of a molecule that absorb light, such as those with π-bonds or non-bonding electrons (n-electrons). ucl.ac.uk

A UV-Vis spectrophotometer passes a beam of light through a sample and measures the amount of light transmitted. The result is an absorbance spectrum, a plot of absorbance versus wavelength. umn.edu For many simple, non-conjugated organic molecules, the electronic transitions require high energy, corresponding to absorption in the short-wavelength UV region (<220 nm). libretexts.org

Key Research Findings: Simple carboxysilanes lacking extensive conjugation are not expected to show strong absorption in the readily accessible UV-Vis range (200-800 nm). The primary chromophore is the carbonyl group of the carboxylic acid. This group exhibits a weak absorption (a so-called n→π* transition) at around 210 nm, which is often difficult to analyze due to solvent cutoff and lack of specificity. libretexts.orgmasterorganicchemistry.com Therefore, UV-Vis spectroscopy is less commonly used for the primary structural characterization of simple carboxysilanes. However, it becomes a valuable tool when carboxysilanes are used to functionalize nanoparticles or are conjugated with other chromophoric systems, where changes in the absorption spectrum can confirm attachment or interaction. researchgate.net For instance, studies on copolymer phosphors of Eu-complexes and siloxane use UV-Vis spectra to help confirm the structure of the resulting copolymer. researchgate.net

Table 4: Typical UV-Vis Absorption for Relevant Functional Groups

Chromophore Electronic Transition Approximate λₘₐₓ (nm) Notes
Carboxylic Acid (C=O) n → π* ~210 Weak absorption, low utility for unconjugated systems. libretexts.org

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. probion.frazom.com This makes it exceptionally well-suited for analyzing thin films and surface modifications, such as this compound coatings on substrates.

The technique works by irradiating a sample surface with a beam of X-rays, which causes the ejection of core-level electrons. probion.fr The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. probion.fr Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the element's oxidation state and local chemical environment. azom.com

Key Research Findings: XPS is instrumental in confirming the successful deposition and chemical nature of this compound layers. Analysis of a surface coated with this compound would show the presence of silicon, oxygen, and carbon. High-resolution scans of the Si 2p, O 1s, and C 1s regions provide detailed chemical state information. For example, the Si 2p peak can confirm the presence of Si-O and Si-C bonds. The C 1s spectrum can be deconvoluted into multiple peaks to identify different carbon environments, such as C-C/C-H, C-O, and the characteristic O-C=O of the carboxyl group. azom.comresearchgate.net Research on silane layers on gold surfaces has used XPS to provide quantitative analysis of the functionalized layer, confirming the stoichiometry and identifying the different chemical bonds present, such as Si-O-Si and C-O. mdpi.com

Table 5: Representative XPS Binding Energies for this compound Components

Element (Core Level) Chemical Bond Typical Binding Energy (eV)
Si 2p Si-O ~102.3 - 103.5
O 1s Si-O -Si / Si-O -C ~532.5 - 533.0
O 1s O=C-O ~531.5 - 532.0
C 1s C -C, C -H, C -Si ~284.8 - 285.0
C 1s C -O ~286.5

Microscopy and Imaging Techniques

While spectroscopic methods reveal molecular structure, microscopy techniques provide visual information about the morphology, topography, and spatial distribution of carboxysilanes, especially when they are used as coatings or to functionalize nanoparticles.

Key Research Findings: Transmission Electron Microscopy (TEM) is a powerful technique for imaging at the nanoscale and is frequently used to characterize nanoparticles. measurlabs.com In studies involving this compound-coated iron oxide nanoparticles, TEM provides detailed morphological information, such as the size and shape of the nanoparticle cores and the thickness of the silane shell. researchgate.netresearchgate.net For instance, TEM images can clearly show an increase in particle diameter after coating, confirming the presence of the this compound layer. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. kdpublications.in While TEM requires samples to be electron-transparent, SEM is used for bulk samples. It is invaluable for assessing the uniformity and integrity of this compound coatings on larger surfaces. nih.gov Techniques like Variable Pressure SEM (VP-SEM) are particularly useful as they allow for the imaging of hydrated or non-conductive samples with minimal preparation, which can be crucial for studying biofilms on this compound-modified surfaces. nih.gov

Atomic Force Microscopy (AFM) is another surface imaging technique that provides three-dimensional topographical information with nanoscale resolution. Unlike electron microscopy, AFM does not require a vacuum and can operate on samples in air or liquid. It is used to measure surface roughness and visualize the surface structure of this compound films. For example, AFM was used alongside other techniques to characterize this compound-coated iron oxide nanoparticles, confirming surface modifications. researchgate.net It is also a preferred method for accurately measuring the dimensions of nanoparticles. afmworkshop.com

Table 6: Application of Microscopy Techniques in this compound Research

Technique Information Obtained Typical Application
Transmission Electron Microscopy (TEM) Particle size, shape, core-shell structure, crystallinity. measurlabs.com Characterization of this compound-coated nanoparticles. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) Surface topography, morphology, coating uniformity. kdpublications.in Analysis of this compound films on substrates, failure analysis.

| Atomic Force Microscopy (AFM) | 3D surface topography, roughness, particle dimensions. | High-resolution surface imaging of films, dimensional analysis of nanoparticles. researchgate.net |

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials. mdpi.comcarleton.edunanoscience.com It utilizes a focused beam of high-energy electrons to scan the sample surface, generating signals that reveal information about texture, chemical composition, and the crystalline structure of the specimen. carleton.edu SEM can image areas ranging from approximately 1 cm to 5 microns in width, offering magnification from 20X to about 30,000X. carleton.edu It is particularly useful for examining the external features of this compound-modified particles or surfaces. mdpi.comcarleton.edu

Field Emission Scanning Electron Microscopy (FE-SEM) represents an advancement over conventional SEM, employing a field emission gun as the electron source. nih.govvaccoat.com This results in a smaller electron beam size, leading to significantly higher spatial resolution and the ability to obtain clear images at lower accelerating voltages. nih.goviaea.org This is especially advantageous for imaging delicate, beam-sensitive materials and achieving resolutions of 1.5 nm or better. nih.govvaccoat.com FE-SEM is an invaluable tool for studying the fine surface features of this compound-based nanomaterials. nih.goviaea.org

Key Applications and Findings:

Technique Application in this compound Research Key Findings
SEM Analysis of surface topology and morphology of this compound-coated materials. mdpi.comcarleton.eduProvides high-resolution images with significant depth of field, revealing three-dimensional surface characteristics. ebsco.com
FE-SEM High-resolution imaging of this compound-based nanostructures. nih.goviaea.orgOffers superior resolution (down to 0.6 nm) and is ideal for examining the fine details of nanopowders and nanofilms. iaea.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) is a powerful technique for characterizing materials at the nanoscale, capable of resolving details down to the interatomic level. univ-rennes.fr Unlike SEM, TEM requires the electron beam to pass through an ultra-thin sample to form an image, providing detailed information about the internal structure. univ-rennes.fr This technique is essential for determining the size, shape, and distribution of nanoparticles, such as iron oxide cores coated with a this compound shell. researchgate.netumons.ac.be

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic structure of materials. umn.eduthermofisher.com It can visualize atomic arrangements, crystal lattices, and defects within a material. usm.mynanogune.eu In the context of this compound research, HRTEM has been used to characterize the crystalline core and the amorphous nature of the this compound shell in core-shell nanoparticles. umn.edu This level of detail is crucial for understanding how the synthesis process influences the final structure and properties of the material. researchgate.net

Key Applications and Findings:

Technique Application in this compound Research Key Findings
TEM Morphological analysis of this compound-coated nanoparticles. researchgate.netRevealed the size and structure of iron oxide cores (e.g., 7.8 nm) surrounded by a polysiloxane shell with carboxylic acid functions. researchgate.net
HRTEM Detailed structural characterization of core-shell nanoparticles. umn.eduConfirmed the presence of a crystalline core and an amorphous this compound-doped outer shell. umn.edu

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical information by "feeling" the surface with a mechanical probe. wikipedia.orglibretexts.org It can achieve resolution on the order of fractions of a nanometer. wikipedia.org AFM is particularly valuable for characterizing the surface of soft and biological materials in their native liquid environments. d-nb.info

In this compound research, AFM is used to study the surface topography and roughness of this compound-modified surfaces. wiley.com It allows for the analysis of thin and soft organic layers without the need for a conductive coating, which is often required in electron microscopy. wiley.com The technique can be used to assess the homogeneity of the this compound layer and to identify the presence of aggregates or other surface features. libretexts.orgresearchgate.net

Key Applications and Findings:

Technique Application in this compound Research Key Findings
AFM Topographical analysis of this compound-modified surfaces. wiley.comProvides information on surface roughness and the morphology of the silane layer, helping to understand the polymerization and thickness of the coating. wiley.com

Confocal Microscopy

Confocal microscopy is an advanced optical imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled samples. ibidi.comresearchgate.net By using a pinhole to reject out-of-focus light, it creates sharp optical sections that can be reconstructed into a 3D image. ibidi.comresearchgate.net

In the study of this compound-based materials, confocal microscopy is particularly useful when these materials are conjugated with fluorescent dyes. researchgate.net For instance, by labeling this compound-coated nanoparticles with a fluorophore, their interaction with and distribution within cells can be visualized. researchgate.net This technique allows for the non-destructive imaging of internal structures and the tracking of nanoparticles in biological systems. researchgate.netresearchgate.net

Key Applications and Findings:

Technique Application in this compound Research Key Findings
Confocal Microscopy Imaging of fluorescently labeled this compound nanoparticles within cells. researchgate.netEnabled the visualization of nanoparticle internalization and their colocalization with specific cellular compartments like endosomes and lysosomes. researchgate.net

Surface and Particle Analysis

The analysis of surface charge and porosity is critical for understanding the behavior of this compound materials in various environments, particularly in colloidal suspensions and as porous solids.

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of colloidal dispersions. researchgate.netcolostate.edu A high absolute zeta potential value (typically > ±30 mV) indicates good stability, as the electrostatic repulsion between particles prevents aggregation. researchgate.netcolostate.edu

For this compound-modified particles, the carboxylic acid groups on the surface impart a negative charge at physiological pH. Zeta potential measurements are therefore crucial for confirming the presence of these functional groups and for assessing the colloidal stability of the nanoparticles. researchgate.net The zeta potential can be influenced by factors such as pH and the presence of other molecules in the dispersion. researchgate.netnanocomposix.com

Key Applications and Findings:

Technique Application in this compound Research Key Findings
Zeta Potential Measurement Assessment of the surface charge and colloidal stability of this compound-coated nanoparticles. researchgate.netConfirmed the presence of a negative surface charge on this compound-modified iron oxide nanoparticles, indicating successful functionalization and contributing to their stability in aqueous suspension. researchgate.net

N2 Sorption and Porosimetry (e.g., SAXS) for Mesostructure Analysis

Nitrogen (N2) sorption is a standard technique used to determine the specific surface area and pore size distribution of porous materials. empa.chmicrotrac.com The method involves measuring the amount of nitrogen gas adsorbed onto a material's surface at cryogenic temperatures as a function of relative pressure. empa.ch This data is used to calculate the Brunauer-Emmett-Teller (BET) surface area and to analyze the volume and size of micropores (≤ 2 nm) and mesopores (2-50 nm). microtrac.comethz.ch

Small-Angle X-ray Scattering (SAXS) is another powerful technique for analyzing the nanostructure of materials. nih.gov It provides information on the size, shape, and distribution of nanoscale features, such as pores and particles. nih.gov In the context of porous materials, SAXS can be used to evaluate the solid part of the material, complementing the information on the pore space obtained from N2 sorption. nih.gov

These techniques are essential for characterizing the internal architecture of porous this compound-based materials, which can be critical for applications such as catalysis and separation.

Key Applications and Findings:

Technique Application in this compound Research Key Findings
N2 Sorption Determination of specific surface area and pore size distribution. empa.chzeolitanatural.comProvides quantitative data on the porosity of materials, which is crucial for understanding their capacity for hosting other molecules. microtrac.com
SAXS Evaluation of the nanostructure, including crystal thickness and fractal dimensions. nih.govComplements porosimetry by providing information on the solid matrix of the porous material. nih.gov

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. eltra.com

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comopenaccessjournals.com The resulting plot, known as a thermogram, shows mass loss or gain, which corresponds to processes like decomposition, oxidation, or dehydration. openaccessjournals.com

TGA is a critical tool for assessing the thermal stability of this compound-based materials. googleapis.com It can identify the onset temperature of decomposition, which defines the upper limit of the material's service temperature. For hybrid materials, such as silica (B1680970) functionalized with this compound groups, TGA can be used to quantify the amount of organic material grafted onto the inorganic support by measuring the percentage of weight loss in specific temperature ranges. ukm.my

Interactive Table 4: TGA Data for a this compound Polymer

This table summarizes key findings from a TGA curve, indicating the thermal stability and decomposition profile.

Temperature Range (°C)Weight Loss (%)Associated Process
30 - 1502.1Loss of adsorbed moisture/solvent
250 - 45035.8Decomposition of carboxyl/alkyl side chains
450 - 65048.5Degradation of the siloxane backbone
> 65013.6 (Residue)Residual silica (SiO₂)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect and quantify the energy changes associated with thermal transitions in a material. filab.fr

In this compound research, DSC is primarily used to determine key thermal properties of polymeric or amorphous materials. apluscoating.com It can identify the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. wikipedia.orgapluscoating.com Other transitions, such as melting (Tm) for crystalline domains, crystallization (Tc), and curing reactions, can also be observed and quantified, providing essential information for material processing and application. filab.frtorontech.com

Interactive Table 5: DSC Results for an Amorphous this compound Polymer

The table highlights characteristic thermal transitions for a this compound material as measured by DSC.

Thermal EventOnset Temp (°C)Peak Temp (°C)Enthalpy (ΔH) (J/g)
Glass Transition (Tg)85.4N/AN/A (Step change)
Curing Exotherm155.2168.9-120.5
Melting EndothermNot ObservedNot ObservedNot Observed

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. e3s-conferences.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. mdpi.comresearchgate.net

Chromatographic methods are essential for the analysis and purification of carboxysilanes.

Gas Chromatography (GC): This technique is suitable for the analysis of volatile and thermally stable this compound precursors or their smaller derivatives. It separates compounds based on their boiling points and interaction with the stationary phase. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique for separating, identifying, and quantifying non-volatile this compound compounds. e3s-conferences.org Reverse-phase HPLC is commonly used to assess the purity of synthesized carboxysilanes and to isolate specific products from a reaction mixture.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC is a specific type of liquid chromatography that separates molecules based on their size in solution. It is the primary method for determining the molecular weight and molecular weight distribution (polydispersity) of this compound polymers and dendrimers.

Interactive Table 6: GPC Data for a this compound Polymer Sample

This table shows typical results from a GPC analysis, which are crucial for understanding the size and distribution of polymer chains.

ParameterValueDescription
Number Average Molecular Weight (Mn)12,500 g/mol The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight Average Molecular Weight (Mw)15,200 g/mol An average that accounts for the contribution of larger molecules.
Polydispersity Index (PDI) (Mw/Mn)1.22A measure of the broadness of the molecular weight distribution. A value of 1.0 indicates a monodisperse sample.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable analytical technique in this compound research, particularly for the characterization of polymeric and dendritic this compound structures. lcms.czicp.ac.ru This method separates macromolecules based on their hydrodynamic volume, providing crucial data on molecular weight distribution, which in turn influences the material's physical and chemical properties. lcms.czresolvemass.ca In GPC, a solution of the polymer sample is passed through a column packed with porous gel beads. shimadzu.com Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer elution time. shimadzu.com This separation allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca

In the context of this compound research, GPC is widely employed to verify the synthesis of well-defined macromolecules, such as carbosilane dendrimers with carboxyl-functionalized surfaces. Dendrimers are highly branched, monodisperse polymers, and GPC is a key tool to confirm their structural integrity and purity. mdpi.com A low PDI value, typically close to 1.0, indicates a narrow molecular weight distribution, signifying that the dendrimer sample is highly uniform and free from significant structural defects or impurities from previous generations. mdpi.com

Research findings on carbosilane dendrimers consistently show very narrow PDI values, often between 1.00 and 1.07, which confirms that each generation of the dendrimer has a unified molecular weight distribution. mdpi.com The GPC chromatogram for a pure dendrimer typically shows a single, sharp peak. mdpi.com Any additional peaks may indicate the presence of impurities or defect structures, such as dendrimers from a preceding generation that were not fully reacted. nih.gov

The experimental setup for GPC analysis of carboxysilanes involves dissolving the sample in a suitable mobile phase, such as tetrahydrofuran (B95107) (THF), often with additives like lithium chloride to prevent aggregation, especially for functionalized dendrimers. worktribe.compsu.edu The choice of columns is critical, with polystyrene gel columns being common. worktribe.com Detection is typically achieved using a refractive index (RI) detector, and sometimes a UV detector if the this compound derivative contains chromophores. shimadzu.compsu.edu The system is calibrated using polymer standards of known molecular weight, such as polystyrene, to generate a calibration curve that relates elution time to molecular weight. shimadzu.com

Research on functionalized dendrimers, including those with carboxyl termini, demonstrates the utility of GPC in confirming their synthesis and purity. For instance, studies on poly(amidoamine) (PAMAM) dendrimers, which can be terminated with carboxyl groups, show that GPC can track the increase in molecular weight with each successive generation. nih.gov A shift in the GPC retention time to shorter times after a reaction confirms the formation of a higher molecular weight conjugate. psu.edu

The data below illustrates typical GPC findings for different generations of a carboxyl-terminated carbosilane dendrimer. The number-average molecular weight (Mn) is determined experimentally by GPC and compared to the theoretical molecular weight calculated from the expected molecular structure. The polydispersity index (PDI) provides a measure of the uniformity of the sample.

GPC Analysis of Carboxyl-Terminated Carbosilane Dendrimers

Dendrimer Generation Theoretical Mn ( g/mol ) Experimental Mn ( g/mol ) Polydispersity Index (PDI)
Generation 1 (G1) 1,595 1,710 1.02
Generation 2 (G2) 3,650 3,820 1.04
Generation 3 (G3) 7,760 7,950 1.05
Generation 4 (G4) 16,000 16,350 1.06

Note: This table is a representative example based on typical data found in the literature for functionalized carbosilane dendrimers. mdpi.compsu.edu Experimental values can vary based on synthesis conditions and GPC calibration.

Furthermore, GPC is crucial for evaluating the success of purification methods. For example, after purifying a dendrimer sample via dialysis to remove defect structures, GPC analysis can quantify the effectiveness of the purification. nih.gov An increase in the average molecular weight and a decrease in the PDI after purification are indicative of the successful removal of smaller, lower-generation impurities. nih.gov In one study, the PDI of a dendrimer sample was reduced from 1.043 to an average of 1.018 after dialysis, confirming a significant increase in the homogeneity of the material. nih.gov

Academic Research Trajectories and Future Outlook

Emerging Trends in Carboxysilane Synthesis and Functionalization

Recent research in this compound synthesis is characterized by a drive towards greater efficiency, milder reaction conditions, and environmentally sustainable practices. A notable trend is the refinement of the co-condensation approach for creating carboxylic acid-functionalized silica (B1680970) particles. This method involves the co-condensation of tetraalkoxysilanes with carboxylic acid-functionalized silanes, such as 5-(triethoxysilyl)pentanoic acid, often in a "one-pot" synthesis, which offers a direct and efficient route to porous carboxy-modified silica materials. nih.gov Researchers are exploring the influence of varying the molar ratios of carboxysilanes to silica precursors to control the morphology and porosity of the resulting particles. nih.gov However, it has been observed that exceeding a certain molar percentage of the this compound can impede the formation of a stable three-dimensional silica network. nih.gov

Another significant trend is the increasing adoption of "click chemistry" for the functionalization of silanes. The photoinitiated radical-based thiol-ene reaction, for instance, provides a simple and highly efficient pathway to a diverse range of functionalized trialkoxysilanes. nih.govnih.gov This method is attractive due to its high yields, tolerance of a wide variety of functional groups, and the ability to be conducted under mild conditions, such as using a low-power blacklight. nih.govnih.gov These "click" reactions, including copper-catalyzed azide-alkyne cycloadditions (CuAAC), are being employed to attach silyl (B83357) groups to polymers and other molecules, demonstrating the modularity and wide scope of this chemical philosophy. nih.govresearchgate.net

The principles of green chemistry are also beginning to influence this compound synthesis. Efforts are being made to develop synthetic routes that minimize the use of hazardous reagents and solvents, reduce reaction times, and lower energy consumption. nih.gov This includes exploring biocatalytic approaches and the use of more environmentally benign starting materials. The development of such sustainable methods is crucial for the future industrial-scale production and application of carboxysilanes.

Interdisciplinary Research in this compound Science

The versatility of carboxysilanes has fostered a highly interdisciplinary research landscape, bridging the gap between chemistry, materials science, nanotechnology, and medicine. The ability of carboxysilanes to modify surfaces is a key driver of this cross-pollination of fields. In materials science, carboxysilanes are investigated as coupling agents to enhance the interfacial adhesion between organic polymers and inorganic fillers in composite materials. nih.gov Their application in surface coatings can impart desirable properties such as hydrophilicity, biocompatibility, and resistance to fouling. nih.gov

In the realm of nanotechnology, carboxysilanes are extensively used for the surface functionalization of nanoparticles, particularly iron oxide nanoparticles. nih.govnih.govnih.gov This surface modification is critical for creating stable, biocompatible nanoparticles for biomedical applications. The carboxylic acid groups on the surface of these nanoparticles can be used to attach fluorophores, creating bimodal probes for both magnetic resonance imaging (MRI) and optical imaging. nih.govnih.gov This allows for detailed tracking of these nanoparticles in cellular and preclinical studies.

This leads directly to the significant impact of this compound science in medicine. This compound-coated nanoparticles are being developed as contrast agents for MRI to enable the tracking of labeled cells, which is vital for evaluating the efficacy of cell-based therapies. nih.gov The ability to create highly concentrated and stable aqueous solutions of these functionalized nanoparticles is a key advantage for their use in biological systems. nih.gov Furthermore, the carboxyl groups can serve as anchor points for the conjugation of targeting ligands or therapeutic agents, opening up possibilities for targeted drug delivery and diagnostics.

Forecasting Applications in Advanced Materials Design

The unique properties of carboxysilanes position them as key building blocks for the design of next-generation advanced materials. The future applications of these compounds are poised to make significant impacts in diverse fields, from regenerative medicine to environmental science.

In the field of tissue engineering, the surface properties of a scaffold are paramount in directing cell behavior, including adhesion, proliferation, and differentiation. nih.govumich.edu this compound functionalization offers a promising strategy to enhance the biocompatibility and bioactivity of scaffolds made from a variety of materials. nih.gov The introduction of carboxylic acid groups on the scaffold surface can increase its hydrophilicity, which is often beneficial for cell attachment. researchgate.net

Research has shown that modifying the surface of biodegradable polymers, such as poly(ε-caprolactone) (PCL), with functional groups can improve their interaction with cells. umich.edu While direct studies on this compound-functionalized scaffolds are emerging, the principles of surface modification with carboxyl groups are well-established. For instance, plasma treatments can introduce carboxyl groups onto polymer surfaces. nih.gov Silanization, a more controlled chemical approach, can be used to covalently graft carboxysilanes onto the scaffold material, providing a stable and durable surface modification. nih.gov This functionalization can also serve as a platform for the subsequent immobilization of bioactive molecules like collagen or specific growth factors that can further guide tissue regeneration. nih.govresearchgate.net The ability to tailor the surface chemistry of scaffolds with carboxysilanes is expected to lead to the development of more effective constructs for the regeneration of bone, cartilage, and other tissues. nih.govnih.gov

The carboxylic acid functionality of carboxysilanes provides a versatile handle for the covalent attachment of biorecognition elements, such as antibodies, enzymes, and nucleic acids, to the surface of biosensor substrates. This capability is central to the development of sensitive and specific diagnostic platforms. This compound-modified surfaces, including silica and gold, can be used to create well-defined and stable interfaces for biomolecule immobilization.

The functionalization of magnetic nanoparticles with carboxysilanes is a particularly active area of research for biosensing applications. These functionalized nanoparticles can be used in immunoassays and for the magnetic separation and preconcentration of target analytes from complex biological samples. The carboxylic acid groups enable the straightforward conjugation of capture antibodies or other probes. Furthermore, the use of this compound-coated nanoparticles in MRI-based diagnostics is a promising avenue, where the nanoparticles can be targeted to specific disease markers, allowing for enhanced imaging and early detection.

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Carboxysilanes play a crucial role in this area by providing a means to anchor catalytic metal complexes onto inorganic supports like silica, alumina, and titania. The carboxylic acid group can act as a ligand for the metal center or as an anchor for a more complex ligand structure.

By tethering catalysts to a solid support via a this compound linker, it is possible to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. This approach is being explored for a wide range of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The ability to tailor the length and nature of the silane (B1218182) linker can also influence the local environment of the catalytic center, potentially leading to enhanced performance. Future research will likely focus on the development of novel this compound-functionalized supports with optimized porous structures to maximize catalyst loading and accessibility.

Polymeric hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them ideal materials for a variety of biomedical applications, including drug delivery and tissue engineering. nih.govresearchgate.netmdpi.com Carboxysilanes are being investigated as crosslinking agents and functional components in the development of advanced hydrogel systems. mdpi.com

The incorporation of carboxysilanes into hydrogel networks can introduce several beneficial properties. The carboxylic acid groups can provide pH-sensitivity, allowing for the controlled release of encapsulated drugs in response to changes in the local environment. For example, a hydrogel might be designed to be stable at physiological pH but to swell and release its payload in the more acidic environment of a tumor. Furthermore, the silane component can participate in sol-gel reactions, enabling the formation of hybrid organic-inorganic hydrogels with enhanced mechanical strength and stability. mdpi.com Research into silane-modified hyaluronic acid hydrogels has demonstrated that this approach can lead to materials with superior mechanical properties and biochemical stability, making them excellent candidates for drug delivery and as scaffolds for tissue regeneration. mdpi.com

Biomedical Imaging Research via this compound-Coated Nanoparticles

The unique surface properties of carboxysilanes have positioned them as a critical component in the development of advanced nanoparticle systems for biomedical imaging. Research in this area has largely focused on the surface modification of nanoparticles to enhance their stability, biocompatibility, and functionality as imaging contrast agents. This compound coatings provide a versatile platform for the covalent attachment of various biomolecules and fluorophores, enabling the creation of sophisticated probes for cellular and in vivo imaging.

One of the most prominent applications is in the development of bimodal probes for magnetic resonance imaging (MRI) and optical imaging. researchgate.netrsc.orgnih.gov Iron oxide nanoparticles, particularly ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs), are frequently used as the core material. researchgate.netrsc.org These nanoparticles are coated with a thin polysiloxane shell that presents carboxylic acid functional groups on the surface. researchgate.netnih.gov This this compound layer is instrumental for several reasons. Firstly, the deprotonated carboxylic acid groups create electrostatic repulsion between the nanoparticles, which significantly enhances their colloidal stability and allows for the preparation of highly concentrated aqueous solutions. nih.gov Secondly, these surface carboxyl groups serve as anchor points for the conjugation of other molecules, such as fluorophores. researchgate.netrsc.org

By conjugating a fluorophore to the this compound-coated USPIOs, researchers have successfully created hybrid particles that act as bimodal imaging agents. researchgate.netrsc.org This dual functionality allows for the tracking of the nanoparticles using both the high-resolution anatomical imaging of MRI and the high sensitivity of optical imaging. researchgate.netrsc.org Such bimodal probes have been used to study the internalization pathways of nanoparticles into cells and their distribution during mitosis. researchgate.netrsc.org Furthermore, in vivo studies in animal models have demonstrated the effectiveness of these this compound-coated nanoparticles for imaging biological structures and processes. researchgate.netrsc.org

The research has also explored the use of these nanoparticles for non-specific cell labeling, which is crucial for tracking cell therapies. nih.gov The aggregation and re-dispersion properties of this compound-coated iron oxide nanoparticles make them suitable for efficient cell labeling. nih.gov For instance, these nanoparticles can precipitate in cell culture media, leading to a rapid association with cells, and can then be easily re-dispersed to obtain properly labeled cells for therapeutic applications. nih.gov

Below is a data table summarizing key research findings in this area:

Nanoparticle CoreCoatingImaging ModalityKey Research Finding
Iron OxideThis compound (Polysiloxane with carboxylic acid functions)MRISynthesis of MRI T2 contrast agents for efficient non-specific cell labeling. nih.govresearchgate.net
Ultrasmall Superparamagnetic Iron Oxide (USPIO)This compound and conjugated fluorophoreMRI and Optical ImagingDevelopment of bimodal probes to study nanoparticle internalization and in vivo behavior. researchgate.netrsc.org
Iron OxideThis compoundMRIHigh colloidal stability of nanoparticles due to electrostatic repulsion of carboxyl groups. nih.gov

Theoretical and Computational Advancements in this compound Chemistry

The application of theoretical and computational chemistry has provided valuable insights into the behavior of silanes and their interactions at a molecular level. While research specifically targeting carboxysilanes is an emerging area, broader computational studies on organosilanes and functionalized surfaces offer a foundational understanding applicable to this compound chemistry. These computational methods, including Density Functional Theory (DFT), are powerful tools for analyzing chemical reactions and surface modifications that are central to the applications of carboxysilanes. hydrophobe.orgmdpi.com

Computational studies have been employed to investigate the chemical properties of alkyltriethoxysilanes and their interactions with substrates. hydrophobe.org These models can calculate and visualize molecular surfaces, orbitals, and energy levels, which helps in formulating hypotheses about the mechanisms of film formation, including hydrolysis, condensation, and surface binding. hydrophobe.org Such understanding is crucial for optimizing the synthesis and application of this compound coatings on nanoparticles and other surfaces. The differences in chemical reactivity between various silanes can be explained by their molecular properties, such as the energy and geometry of their molecular orbitals, which can be determined through computational modeling. hydrophobe.org

DFT calculations have also been used to study the adsorption of molecules containing carboxyl groups onto surfaces. researchgate.net For example, studies on the adsorption of carboxyl-containing monomers on mineral surfaces provide insights into the binding energies and preferred adsorption sites. researchgate.net This is highly relevant to understanding how carboxysilanes interact with and bind to the surface of nanoparticles, such as iron oxide. These computational models can elucidate the role of different functional groups and the influence of the surrounding environment on the stability and reactivity of the surface-bound carboxysilanes.

Furthermore, computational models are being developed to understand the interactions of functionalized surfaces with biological molecules and ions. For instance, theoretical studies on the surface modification of silica with organosilanes like aminopropyltriethoxysilane (APTES) for the adsorption of heavy metals demonstrate the potential of these methods to predict and explain surface activity. researchgate.net Similar approaches could be applied to model the interaction of this compound-functionalized nanoparticles with biological targets in biomedical imaging applications.

The table below highlights the application of computational methods in understanding silane chemistry:

Computational MethodArea of StudyKey Insights
Molecular Modeling / Computational ChemistryChemical reactions of alkyltriethoxysilanesExplanation of reactivity differences based on molecular orbital properties. hydrophobe.org
Density Functional Theory (DFT)Adsorption of carboxyl-containing monomers on surfacesUnderstanding of binding mechanisms and adsorption energies. mdpi.comresearchgate.net
Molecular Dynamics (MD) and DFTSurface functionalization of silica with organosilanesPrediction of surface stability and adsorption properties for pollutants. researchgate.net

Open Challenges and Future Directions in this compound Research

Despite the significant progress in the application of carboxysilanes, particularly in the field of biomedical imaging, several challenges and open questions remain, paving the way for future research directions.

One of the primary challenges lies in the synthesis and scalability of well-defined this compound-functionalized nanoparticles. Achieving precise control over the size, shape, and surface chemistry of these nanoparticles is crucial for their performance in biomedical applications. mdpi.com The synthesis of hydrosilanes, the precursors to many silane-based materials, can be complex, and there is a need to develop simpler and more efficient synthesis methods. researchgate.net The direct synthesis of alkoxysilanes, for example, is an area of active research with the goal of creating more economical and environmentally friendly processes. researchgate.net

Another significant challenge is the long-term stability and fate of this compound-coated nanoparticles in biological systems. While current studies have shown good colloidal stability in laboratory settings, a deeper understanding of their behavior in complex biological environments is required. researchgate.netnih.gov Future research will need to focus on the long-term biocompatibility and potential toxicity of these materials, as well as their clearance from the body. phys.org This will involve detailed in vivo studies and the development of computational models to predict their pharmacokinetic profiles.

The versatility of the this compound platform opens up numerous future research directions. The ability to conjugate a wide range of molecules to the nanoparticle surface allows for the development of next-generation multifunctional nanoparticles. uci.edu These could include targeted imaging agents that specifically bind to cancer cells, theranostic agents that combine diagnostic imaging with therapeutic drug delivery, and advanced biosensors. The development of such complex systems will require interdisciplinary collaboration between chemists, materials scientists, biologists, and medical researchers.

Furthermore, there is a need for more advanced theoretical and computational models specifically tailored to this compound chemistry. These models could help in the rational design of new this compound molecules with optimized properties for specific applications. For example, computational screening could be used to identify carboxysilanes with enhanced binding affinity for particular nanoparticle surfaces or with improved biocompatibility.

Key open challenges and future directions are summarized below:

AreaOpen ChallengesFuture Directions
Synthesis and Manufacturing Complex and costly synthesis of silane precursors. researchgate.netresearchgate.netDevelopment of simpler, more efficient, and scalable synthesis methods for carboxysilanes and their precursors.
Biocompatibility and In Vivo Behavior Limited understanding of long-term stability and toxicity in biological systems.In-depth in vivo studies on the pharmacokinetics, biodistribution, and long-term effects of this compound-coated nanoparticles. phys.org
Multifunctionality and Targeting Need for more specific and effective targeting of nanoparticles to diseased tissues.Design and synthesis of multifunctional nanoparticles for targeted imaging, theranostics, and biosensing. uci.edu
Theoretical and Computational Modeling Lack of specific computational models for this compound chemistry.Development of tailored computational models for the rational design of novel carboxysilanes and the prediction of their properties.

Q & A

Q. What are the established protocols for synthesizing carboxysilane derivatives, and how can their purity be validated?

Answer:

  • Synthesis protocols : this compound synthesis typically involves silane functionalization with carbonyl groups under controlled conditions (e.g., inert atmosphere, precise stoichiometry). A common approach is the hydrosilylation reaction, where silicon hydrides react with unsaturated bonds .
  • Purity validation : Use a combination of spectroscopic techniques (e.g., 1H^{1}\text{H}/29Si^{29}\text{Si} NMR for structural confirmation) and chromatographic methods (HPLC, GC-MS) to assess purity. Cross-validate with elemental analysis to verify stoichiometric ratios .
  • Reproducibility : Document reaction parameters (temperature, catalyst loading, solvent) meticulously, adhering to guidelines for experimental reporting in chemistry .

Q. How should researchers design experiments to characterize this compound’s thermodynamic stability?

Answer:

  • Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) : Identify phase transitions and enthalpy changes.
  • Kinetic studies : Monitor stability under varying humidity, oxygen levels, or UV exposure to simulate environmental conditions. Statistical replication (≥3 trials) is critical to account for experimental variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in polar vs. nonpolar solvents be resolved?

Answer:

  • Root-cause analysis : Compare solvent dielectric constants, hydrogen-bonding capacity, and solvation effects. For example, polar solvents may stabilize this compound intermediates, altering reaction pathways .
  • Contradiction framework : Apply principles from dialectical analysis (e.g., identifying principal vs. secondary contradictions in experimental outcomes). For instance, if conflicting kinetic data arise, determine whether solvent polarity (principal factor) or trace impurities (secondary factor) drive discrepancies .
  • Cross-validation : Replicate experiments using ultra-high-purity solvents and in situ spectroscopic monitoring (e.g., FTIR) to isolate variables .

Q. What computational methods are most effective for modeling this compound’s electronic structure and reactivity?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) for silicon-containing systems .
  • Molecular Dynamics (MD) : Simulate solvation effects and interfacial behavior in composite materials. Validate with experimental XRD or Raman data .
  • Data interpretation : Use software (Gaussian, VASP) to generate electron density maps and bond dissociation energies. Publish raw computational data in supplementary materials for transparency .

Q. How should researchers address inconsistencies in this compound’s catalytic performance across studies?

Answer:

  • Meta-analysis : Systematically review literature to identify variables (e.g., catalyst loading, substrate scope) that differ between studies. Use tools like PRISMA guidelines for qualitative synthesis .
  • Controlled benchmarking : Design a standardized catalytic test (e.g., fixed temperature, substrate ratio) and invite cross-lab collaboration to reduce methodological bias .
  • Error quantification : Calculate confidence intervals for turnover numbers (TON) and use ANOVA to assess significance of observed variations .

Methodological Guidelines

Q. What strategies ensure ethical and rigorous data collection in this compound research?

Answer:

  • Ethical protocols : Disclose potential hazards (flammability, toxicity) using Safety Data Sheets (SDS) and adhere to institutional safety guidelines .
  • Data integrity : Maintain lab notebooks with timestamped entries, raw instrument outputs, and peer-review checklists. Use platforms like LabArchives for traceability .
  • Transparency : Share negative results (e.g., failed syntheses) in supplementary materials to prevent publication bias .

Q. How can researchers optimize literature reviews to identify gaps in this compound applications?

Answer:

  • Search strategies : Use Boolean operators (e.g., "this compound AND (catalysis OR composite)") in databases like SciFinder and Web of Science. Filter by publication date (last 5 years) and impact factor .
  • Critical appraisal : Evaluate studies for methodological rigor (sample size, controls) and conflict of interest disclosures. Use tools like CASP checklists for qualitative assessment .
  • Gap analysis : Map existing studies onto a matrix (e.g., application vs. mechanistic understanding) to visualize understudied areas .

Data Presentation and Publication

Q. What are the best practices for visualizing this compound’s structural and spectroscopic data?

Answer:

  • Figures : Use ChemDraw for molecular structures and OriginLab for spectral data. Ensure axis labels are explicit (e.g., "Wavelength (nm)") and color schemes are accessible .
  • Tables : Summarize comparative data (e.g., reaction yields under varying conditions) with standard deviations. Use footnotes to explain outliers .
  • Repositories : Deposit raw spectra, crystallographic data, and computational outputs in public repositories (e.g., Zenodo, ICSP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.